Product packaging for 9-Phenyl-1-nonanol(Cat. No.:CAS No. 3208-26-2)

9-Phenyl-1-nonanol

Cat. No.: B1599474
CAS No.: 3208-26-2
M. Wt: 220.35 g/mol
InChI Key: AAOYEEWVNUXGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-Phenyl-1-nonanol is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B1599474 9-Phenyl-1-nonanol CAS No. 3208-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-phenylnonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13,16H,1-5,7,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOYEEWVNUXGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427435
Record name 9-Phenyl-1-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3208-26-2
Record name 9-Phenyl-1-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 9-Phenyl-1-nonanol (CAS 3208-26-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenyl-1-nonanol, with the CAS number 3208-26-2, is a long-chain phenyl-substituted primary alcohol. Its unique molecular structure, featuring a nine-carbon aliphatic chain, a terminal phenyl group, and a primary hydroxyl group, imparts amphiphilic properties that are of significant interest in various scientific fields.[1] The lipophilic alkyl-phenyl portion and the hydrophilic hydroxyl group suggest its potential utility in areas such as surfactant chemistry, materials science, and as a bioactive molecule in drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental protocols, and potential biological activities of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and formulation settings.

PropertyValueReference
CAS Number 3208-26-2[1][2]
Molecular Formula C₁₅H₂₄O[2]
Molecular Weight 220.36 g/mol [2]
IUPAC Name 9-phenylnonan-1-ol
Appearance Likely a liquid or low-melting solid[1]
Purity ≥97%[2]
Solubility Likely soluble in organic solvents and sparingly soluble in water[1]

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. Below are the expected characteristic signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for its functional groups. As a primary alcohol, a broad and intense O-H stretching band is anticipated in the region of 3500-3200 cm⁻¹.[3] A strong C-O stretching vibration should appear between 1260-1050 cm⁻¹.[3] The presence of the phenyl group will be indicated by aromatic C-H stretching peaks around 3100-3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group would appear in the downfield region, typically between δ 7.1-7.3 ppm. The methylene protons adjacent to the hydroxyl group (-CH₂-OH) are expected to be a triplet at approximately δ 3.6 ppm. The benzylic protons (-CH₂-Ph) would likely appear as a triplet around δ 2.6 ppm. The long aliphatic chain would produce a series of overlapping multiplets in the upfield region (δ 1.2-1.6 ppm). The hydroxyl proton (-OH) signal is expected to be a broad singlet with a chemical shift that is dependent on concentration and solvent.[1]

¹³C NMR: The carbon-13 NMR spectrum would provide information about the carbon skeleton. Distinct signals are expected for the aromatic carbons, the aliphatic chain carbons, the benzylic carbon, and the carbon attached to the hydroxyl group. The carbon bearing the hydroxyl group is anticipated to resonate in the δ 60-70 ppm region.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 220. However, for long-chain alcohols, the molecular ion peak can be weak or absent due to facile fragmentation.[4][5] Common fragmentation patterns for alcohols include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18).[4][6] For this compound, α-cleavage would result in a fragment at m/z 31 (CH₂OH⁺). Dehydration would lead to a peak at m/z 202. Fragmentation of the alkyl chain would produce a series of peaks separated by 14 mass units (CH₂).[5]

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The most common methods include the Grignard reaction and the reduction of a corresponding carboxylic acid.

Method 1: Grignard Reaction

A plausible Grignard synthesis involves the reaction of a phenylmagnesium halide with a nine-carbon aldehyde, such as 9-bromononanal.[1]

Bromobenzene Bromobenzene PhenylmagnesiumBromide Phenylmagnesium Bromide Bromobenzene->PhenylmagnesiumBromide Mg Mg, anhydrous ether Mg->PhenylmagnesiumBromide Intermediate Alkoxide Intermediate PhenylmagnesiumBromide->Intermediate NineBromononanal 9-Bromononanal NineBromononanal->Intermediate Product This compound Intermediate->Product H3O H₃O⁺ workup H3O->Product

Fig. 1: Grignard Synthesis Workflow

Experimental Protocol:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.

  • Grignard Reaction: To the freshly prepared phenylmagnesium bromide solution, add a solution of 9-bromononanal in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7][8][9][10][11]

Method 2: Reduction of 9-Phenylnonanoic Acid

Another common method is the reduction of the corresponding carboxylic acid, 9-phenylnonanoic acid, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]

CarboxylicAcid 9-Phenylnonanoic Acid Product This compound CarboxylicAcid->Product Reduction ReducingAgent 1. LiAlH₄, THF 2. H₂O workup ReducingAgent->Product

Fig. 2: Reduction of Carboxylic Acid Workflow

Experimental Protocol:

  • Reduction: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath and slowly add a solution of 9-phenylnonanoic acid in anhydrous THF.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Purification: Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography.[7][8][9][10][11]

Potential Biological Activities and Experimental Protocols

While specific studies on the biological activities of this compound are limited, its structural similarity to other bioactive molecules suggests potential anti-inflammatory and antifungal properties.

Potential Anti-inflammatory Activity

Long-chain alcohols and phenolic compounds have been reported to possess anti-inflammatory properties. A common in vitro assay to evaluate anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Analysis: Compare the nitrite concentrations in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound on NO production.

cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcribes iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translates to NO Nitric Oxide (NO) iNOS_Protein->NO produces Inflammation Inflammation NO->Inflammation Nonanol This compound Nonanol->IKK Potential Inhibition? Nonanol->NFkB Potential Inhibition?

Fig. 3: Potential Anti-inflammatory Mechanism
Potential Antifungal Activity

The related compound, 1-nonanol, has demonstrated antifungal activity against various fungi.[1] The proposed mechanism involves the disruption of the fungal cell membrane and impairment of mitochondrial function.[1] The presence of the phenyl group in this compound could potentially modulate this activity.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized inoculum of a fungal strain (e.g., Candida albicans) in RPMI-1640 medium.

  • Drug Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Nonanol This compound Membrane Fungal Cell Membrane Nonanol->Membrane interacts with Mitochondria Mitochondria Nonanol->Mitochondria targets Disruption Membrane Disruption Membrane->Disruption Dysfunction Mitochondrial Dysfunction Mitochondria->Dysfunction Leakage Electrolyte Leakage Disruption->Leakage ROS Increased ROS Dysfunction->ROS Apoptosis Apoptosis Leakage->Apoptosis ROS->Apoptosis

Fig. 4: Potential Antifungal Mechanism

Conclusion

This compound is a molecule with intriguing chemical properties and potential for biological applications. This guide has provided an overview of its known characteristics, methods for its synthesis, and protocols for investigating its potential anti-inflammatory and antifungal activities. Further research is warranted to fully elucidate its pharmacological profile and mechanisms of action, which could pave the way for its use in the development of new therapeutic agents. The detailed experimental outlines and proposed mechanisms of action presented herein serve as a foundation for future investigations by researchers and drug development professionals.

References

Spectroscopic Profile of 9-Phenyl-1-nonanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Phenyl-1-nonanol, a long-chain phenyl-substituted alcohol with the chemical formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol .[1] The unique structure of this molecule, featuring a nine-carbon aliphatic chain with a terminal phenyl group and a primary hydroxyl group, results in a distinct spectroscopic signature. This document presents predicted and representative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group, the benzylic protons, the protons on the carbon bearing the hydroxyl group, and the long aliphatic chain.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.10Multiplet5HAr-H (Phenyl)
~ 3.64Triplet2H-CH₂-OH
~ 2.60Triplet2HPh-CH₂ -
~ 1.58Multiplet4HPh-CH₂-CH₂ - and -CH₂ -CH₂-OH
~ 1.30Multiplet10H-(CH₂)₅- (Aliphatic chain)
~ 2.0 - 2.5Singlet (broad)1H-OH

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon environment in the molecule.

Chemical Shift (δ) (ppm)Assignment
~ 142.8Ar-C (Quaternary)
~ 128.4Ar-C H
~ 128.2Ar-C H
~ 125.6Ar-C H
~ 62.9C H₂-OH
~ 35.9Ph-C H₂-
~ 32.8 - 25.7-(C H₂)₇- (Aliphatic chain)
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3330Strong, BroadO-H stretch (Alcohol)
~ 3025MediumC-H stretch (Aromatic)
~ 2925, 2855StrongC-H stretch (Aliphatic)
~ 1605, 1495Medium to WeakC=C stretch (Aromatic ring)
~ 1055StrongC-O stretch (Primary alcohol)
~ 745, 695StrongC-H out-of-plane bend (Monosubstituted benzene)
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns for long-chain alcohols.

m/zRelative IntensityAssignment
220Low[M]⁺ (Molecular ion)
202Moderate[M-H₂O]⁺ (Loss of water)
131Moderate[C₁₀H₁₁]⁺
117Moderate[C₉H₉]⁺
105High[C₈H₉]⁺
91High (Base Peak)[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • A wider spectral width is used compared to ¹H NMR.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty sample holder (or NaCl/KBr plates) is recorded first.

    • The sample is then placed in the infrared beam path.

    • The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Neat_Liquid Neat Liquid Film Sample->Neat_Liquid Dilute_Solution Dilute Solution Sample->Dilute_Solution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FTIR Spectroscopy Neat_Liquid->IR MS Mass Spectrometry Dilute_Solution->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 9-Phenyl-1-nonanol: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Phenyl-1-nonanol is a long-chain aromatic alcohol with potential applications in various scientific fields, including fragrance, materials science, and pharmacology. Its unique molecular structure, combining a lipophilic nine-carbon chain with a terminal phenyl group and a primary hydroxyl group, imparts distinct physical and chemical properties. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, purification, and characterization, and a discussion of its potential biological activities. The information is presented to support further research and development involving this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimentally determined values are available, many of the listed properties are based on computational predictions and estimations from structurally similar compounds.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄O[1]
Molecular Weight 220.36 g/mol [1]
CAS Number 3208-26-2[1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 328.4 °C at 760 mmHg (Predicted)[3]
Melting Point -8 to -6 °C (Predicted)
Density 0.936 g/mL (Predicted)[3]
Solubility Insoluble in water; soluble in[2]
alcohols, ethers, and aromatic
hydrocarbons
Flash Point 123.8 °C (Predicted)[3]
pKa 15.20 ± 0.10 (Predicted)[3]
Refractive Index 1.503 (Predicted)[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on established organic chemistry techniques and can be adapted by researchers for their specific laboratory settings.

Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 9-bromo-1-nonanol and bromobenzene.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • 9-bromo-1-nonanol

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flasks, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, and other standard glassware.

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming and is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 9-bromo-1-nonanol:

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Slowly add a solution of 9-bromo-1-nonanol in anhydrous diethyl ether from the dropping funnel to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Fractional Distillation

The crude product can be purified by fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a Vigreux column)

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus. The distillation flask should contain the crude this compound and a few boiling chips.

  • Connect the apparatus to a vacuum pump and reduce the pressure.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The predicted boiling point at atmospheric pressure is 328.4 °C; this will be significantly lower under vacuum.[3]

  • Monitor the temperature throughout the distillation to ensure a clean separation.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the nonyl chain, and the hydroxyl proton. The integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring and the aliphatic chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule will also be present.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Biological Activities

While research specifically on this compound is limited, studies on structurally related long-chain alcohols and aromatic compounds suggest potential biological activities.

  • Anti-inflammatory Properties: Some phenolic compounds and long-chain alcohols have demonstrated anti-inflammatory effects. Further investigation is warranted to determine if this compound exhibits similar activity.

  • Antifungal Activity: Long-chain alcohols are known to have antifungal properties. The presence of the phenyl group may modulate this activity, making this compound a candidate for investigation as a potential antifungal agent.

Visualizations

Experimental Workflow: Synthesis and Characterization of this compound

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactants: Bromobenzene 9-bromo-1-nonanol Mg turnings grignard Grignard Reaction start->grignard Anhydrous Et2O workup Aqueous Work-up grignard->workup Quench with NH4Cl(aq) distillation Fractional Distillation (Vacuum) workup->distillation Crude Product product Pure this compound distillation->product nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry product->nmr product->ir product->ms

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Logical Relationship: Physicochemical Properties and Molecular Structure

properties_structure cluster_properties Physicochemical Properties structure Molecular Structure (this compound) phenyl_group Phenyl Group (Aromatic, Lipophilic) structure->phenyl_group nonyl_chain Nonyl Chain (Aliphatic, Lipophilic) structure->nonyl_chain hydroxyl_group Hydroxyl Group (Polar, Hydrophilic) structure->hydroxyl_group solubility Solubility boiling_point Boiling Point density Density reactivity Chemical Reactivity phenyl_group->solubility phenyl_group->boiling_point phenyl_group->density nonyl_chain->solubility nonyl_chain->boiling_point nonyl_chain->density hydroxyl_group->solubility hydroxyl_group->boiling_point hydroxyl_group->reactivity

Caption: Influence of molecular structure on the physicochemical properties of this compound.

References

Synthesis of 9-Phenyl-1-nonanol from 9-phenylnonanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 9-phenyl-1-nonanol from its carboxylic acid precursor, 9-phenylnonanoic acid. The primary focus of this document is on the reduction of the carboxylic acid functional group to a primary alcohol. This guide details the most effective and commonly employed methodologies, including reduction with lithium aluminum hydride (LiAlH₄) and borane (BH₃), as well as a brief overview of catalytic hydrogenation.

The information presented herein is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic workflows to aid in the practical application of these methods.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical in the synthesis of this compound, as it directly impacts the reaction's efficiency, selectivity, and overall yield. The following table summarizes the key quantitative and qualitative parameters of the primary reduction methods.

ParameterLithium Aluminum Hydride (LiAlH₄)Borane (BH₃)Catalytic Hydrogenation
Typical Yield High (>90%)High (>90%)Variable (Depends on catalyst and conditions)
Reaction Time 1-4 hours1-3 hours4-24 hours
Reaction Temperature 0 °C to reflux0 °C to room temperatureRoom temperature to 100 °C
Pressure AtmosphericAtmosphericElevated (Hydrogen pressure)
Chemoselectivity Low (reduces most carbonyls)High (selective for carboxylic acids)Moderate to High
Key Reagents LiAlH₄, Dry Ether/THF, Acidic workupBH₃•THF or BH₃•SMe₂, THF, Methanol quenchH₂, Metal Catalyst (e.g., Ru, Rh)
Safety Considerations Highly reactive with water and protic solvents, pyrophoricToxic and flammable gas (diborane), handle in a fume hoodFlammable hydrogen gas, requires specialized high-pressure equipment

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound from 9-phenylnonanoic acid using the two primary reducing agents.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of 9-phenylnonanoic acid using the powerful reducing agent, lithium aluminum hydride. This method is known for its high yields and relatively short reaction times.

Materials:

  • 9-phenylnonanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid or Hydrochloric acid

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Carboxylic Acid: A solution of 9-phenylnonanoic acid (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or gently refluxed for 30-60 minutes to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of a 15% aqueous sodium hydroxide solution, and finally, more water. This is often referred to as the "Fieser work-up". Alternatively, the reaction can be quenched by the slow addition of ethyl acetate, followed by a dilute acid wash.

  • Extraction: The resulting mixture is filtered to remove the aluminum salts. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether or ethyl acetate.

  • Washing and Drying: The combined organic extracts are washed with water, then with a saturated brine solution. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

Method 2: Reduction with Borane (BH₃)

This protocol describes the reduction of 9-phenylnonanoic acid using a borane complex, typically borane-tetrahydrofuran (BH₃•THF) or borane-dimethyl sulfide (BH₃•SMe₂). This method offers higher chemoselectivity compared to LiAlH₄.[1]

Materials:

  • 9-phenylnonanoic acid

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF) or Borane-dimethyl sulfide (BH₃•SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 9-phenylnonanoic acid (1 equivalent) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

  • Addition of Borane: The borane-THF solution (1.1 equivalents) is added dropwise to the stirred solution of the carboxylic acid over a period of 30-60 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC.

  • Work-up (Quenching): The reaction flask is cooled again to 0 °C, and the reaction is quenched by the slow, dropwise addition of methanol. Vigorous hydrogen evolution will be observed.

  • Solvent Removal: The solvents are removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is dissolved in diethyl ether or ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude this compound.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure this compound.

Visualizing the Synthesis: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the synthesis of this compound.

LiAlH4_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Start 9-Phenylnonanoic Acid in Dry Ether/THF ReactionVessel Reaction Mixture (0°C to RT/Reflux) Start->ReactionVessel Dropwise Addition Reagent LiAlH4 Suspension in Dry Ether/THF Reagent->ReactionVessel Quench Quench (Water/NaOH or Acid) ReactionVessel->Quench Filter Filter Aluminum Salts Quench->Filter Extract Extract with Ether/EtOAc Filter->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Chromatography Column Chromatography Evaporate->Chromatography Product Pure this compound Chromatography->Product

Caption: Workflow for the LiAlH₄ reduction of 9-phenylnonanoic acid.

Borane_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Start 9-Phenylnonanoic Acid in Dry THF ReactionVessel Reaction Mixture (0°C to RT) Start->ReactionVessel Reagent BH3-THF Solution Reagent->ReactionVessel Dropwise Addition Quench Quench (Methanol) ReactionVessel->Quench Evaporate_Workup Evaporate Solvents Quench->Evaporate_Workup Dissolve Dissolve in Ether/EtOAc Evaporate_Workup->Dissolve Wash Wash with NaHCO3 & Brine Dissolve->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Evaporate_Final Evaporate Solvent Dry->Evaporate_Final Chromatography Column Chromatography Evaporate_Final->Chromatography Product Pure this compound Chromatography->Product

Caption: Workflow for the Borane reduction of 9-phenylnonanoic acid.

Reduction_Mechanism_Pathway Carboxylic_Acid 9-Phenylnonanoic Acid (R-COOH) Deprotonation Deprotonation (with LiAlH4 or BH3) Carboxylic_Acid->Deprotonation Carboxylate Carboxylate Intermediate (R-COO-) Deprotonation->Carboxylate Hydride_Attack_1 First Hydride Attack Carboxylate->Hydride_Attack_1 Tetrahedral_Intermediate Tetrahedral Intermediate Hydride_Attack_1->Tetrahedral_Intermediate Elimination Elimination of O-Metal Species Tetrahedral_Intermediate->Elimination Aldehyde Aldehyde Intermediate (R-CHO) Elimination->Aldehyde Hydride_Attack_2 Second Hydride Attack Aldehyde->Hydride_Attack_2 Alkoxide Alkoxide Intermediate (R-CH2O-) Hydride_Attack_2->Alkoxide Protonation Protonation (Acidic Work-up) Alkoxide->Protonation Alcohol This compound (R-CH2OH) Protonation->Alcohol

Caption: Generalized signaling pathway for the reduction of a carboxylic acid.

References

Biological Activity of Long-Chain Phenylalkanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain phenylalkanols, a class of organic compounds characterized by a phenyl group and a hydroxyl group separated by a long alkyl chain, are emerging as molecules of significant interest in biomedical research. Their amphipathic nature, combining the hydrophobicity of the long alkyl chain and the phenyl ring with the hydrophilicity of the terminal alcohol, suggests a potential for diverse biological interactions. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, with a focus on their antimicrobial, cytotoxic, and enzyme-inhibiting properties. Due to the limited direct research on long-chain phenylalkanols, this guide synthesizes information from studies on related compounds, including short-chain phenylalkanols, long-chain alcohols, and alkylphenols, to extrapolate potential mechanisms and structure-activity relationships. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the therapeutic potential and the areas requiring further investigation.

Introduction

Long-chain phenylalkanols are a unique class of molecules possessing a phenyl moiety attached to a linear alkyl chain which, in turn, is terminated by a hydroxyl group. This structure confers upon them amphipathic properties that are central to their biological activities. The aromatic phenyl group and the long alkyl chain contribute to the molecule's lipophilicity, facilitating interactions with and insertion into biological membranes. Conversely, the terminal hydroxyl group provides a hydrophilic character, allowing for interactions with aqueous environments and polar head groups of membrane lipids.

The biological activities of simpler, related compounds are well-documented. For instance, phenylethyl alcohol (a short-chain phenylalkanol) is known for its bacteriostatic properties, primarily by disrupting the permeability of bacterial cell membranes.[1] Similarly, the biological effects of long-chain aliphatic alcohols are often correlated with their ability to modulate the physical properties of lipid bilayers. A "cutoff effect" is frequently observed, where the biological potency increases with chain length up to a certain point, after which it plateaus or even decreases.[2] This guide will explore how the combination of a phenyl group and a long alkyl chain in phenylalkanols might influence these established activities.

Antimicrobial Activity

The primary mechanism of antimicrobial action for many alcoholic compounds involves the disruption of the cell membrane's structural integrity. The lipophilic portion of the molecule intercalates into the lipid bilayer, leading to increased membrane fluidity, altered permeability, and ultimately, leakage of cellular contents and cell death.[3]

While specific data on long-chain phenylalkanols is scarce, studies on related compounds provide valuable insights. For example, 1-hexanol has demonstrated antibacterial activity, particularly against Gram-negative bacteria.[4][5] Phenylethyl alcohol is also known to permeabilize the cell envelopes of Gram-negative bacteria and solubilize the plasma membrane in some Gram-positive bacteria.[3] It is hypothesized that the presence of the phenyl group in long-chain phenylalkanols could enhance their affinity for and disruption of bacterial membranes compared to their aliphatic alcohol counterparts.

Table 1: Antimicrobial Activity of Related Compounds

CompoundOrganism(s)Activity MetricValueReference
1-HexanolEscherichia coli, Pseudomonas aeruginosa, Salmonella EnteritidisMinimum Inhibitory Concentration (Vapor Phase)>150 ppm[5]
Phenylethyl AlcoholEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus faeciumInhibitory Concentration (IC)Not specified[3]
Phenylethyl AlcoholEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus faeciumBactericidal Concentration (BC)90 to 180 mM[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) - Vapor Phase

This protocol is based on the methodology used for assessing the antibacterial activity of hexanol vapor.[5]

  • Bacterial Culture Preparation: Streak the test bacterium (e.g., Escherichia coli) on a suitable agar medium (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.

  • Inoculum Preparation: Suspend a single colony in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Agar Plate Inoculation: Spread 100 µL of the bacterial suspension evenly onto the surface of a fresh agar plate.

  • Vapor Phase Exposure: Place a sterile paper disc onto the lid of the petri dish. Apply a specific volume of the test compound (e.g., 1-hexanol) to the disc. The concentration in the vapor phase (in ppm) is calculated based on the volume of the petri dish and the amount of compound applied.

  • Incubation: Seal the petri dish with parafilm and incubate at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism on the agar surface.

Cytotoxic Activity

The ability of amphipathic molecules to disrupt cell membranes is not limited to microbes; it can also lead to cytotoxicity in mammalian cells. The mechanisms often overlap, involving membrane fluidization, altered ion homeostasis, and induction of apoptosis or necrosis. The interplay between the hydrophobic and hydrophilic regions of long-chain phenylalkanols is expected to be a key determinant of their cytotoxic potential.

Enzyme Inhibition

Enzymes are critical for a vast array of cellular processes, making them a common target for therapeutic agents. The interaction of small molecules with enzymes can lead to either reversible or irreversible inhibition. Alcohols have been shown to inhibit the activity of certain enzymes, often in a non-competitive manner.[6]

The inhibitory potency of alcohols against enzymes like nitric oxide synthase has been shown to increase with the lipophilicity and chain length of the alcohol, up to a "cutoff" point.[6] This suggests that the hydrophobic pocket of the enzyme's allosteric site can only accommodate a ligand of a certain size. It is plausible that long-chain phenylalkanols could act as inhibitors for various enzymes, with their efficacy being dependent on the length of the alkyl chain and the presence of the phenyl group, which could engage in specific pi-stacking or hydrophobic interactions within the enzyme's binding site.

Signaling Pathway: Hypothetical Enzyme Inhibition by a Long-Chain Phenylalkanol

The following diagram illustrates a hypothetical non-competitive inhibition of an enzyme by a long-chain phenylalkanol.

enzyme_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Long-Chain Phenylalkanol (I) EI->E Inactive_EI Inactive EI->Inactive_EI ESI->ES Inactive_ESI Inactive ESI->Inactive_ESI

Caption: Hypothetical non-competitive enzyme inhibition pathway.

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is adapted from studies on alcohol inhibition of NOS.[6]

  • Enzyme Preparation: Purify NOS from a suitable source (e.g., rat brain) using established chromatographic techniques.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-arginine (the substrate), NADPH (a cofactor), and calmodulin.

  • Inhibitor Addition: Add varying concentrations of the long-chain phenylalkanol (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control with solvent only should be included.

  • Enzyme Initiation: Add the purified NOS to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping buffer (e.g., containing EDTA).

  • Quantification of Product: Measure the conversion of L-[³H]arginine to L-[³H]citrulline using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the phenylalkanol. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Structure-Activity Relationships (SAR)

The biological activity of long-chain phenylalkanols is expected to be highly dependent on their molecular structure, particularly the length of the alkyl chain.

  • Alkyl Chain Length: As observed with aliphatic alcohols, the antimicrobial and enzyme-inhibiting activities of phenylalkanols are likely to increase with chain length due to enhanced lipophilicity and membrane partitioning.[2][6] However, a "cutoff effect" is anticipated, beyond which longer chains may lead to reduced activity due to insolubility or steric hindrance within a binding pocket.[2][6]

  • Position of the Phenyl Group: The position of the phenyl group along the alkyl chain could influence activity. A terminal phenyl group, as is common, would maximize the separation of the polar hydroxyl head and the nonpolar phenyl-alkyl tail, enhancing its amphipathic character.

  • Substitution on the Phenyl Ring: The addition of substituents to the phenyl ring could modulate the electronic properties and steric bulk of the molecule, potentially fine-tuning its biological activity.

Experimental Workflow: Structure-Activity Relationship Study

The following diagram outlines a typical workflow for an SAR study.

SAR_workflow A Synthesis of a Library of Phenylalkanol Analogues (Varying Chain Length and Ring Substituents) B In Vitro Screening (Antimicrobial, Cytotoxicity, Enzyme Inhibition Assays) A->B C Data Analysis and Identification of 'Hits' B->C D Lead Optimization (Further Chemical Modification of Promising Compounds) C->D D->B Iterative Screening E In Vivo Testing of Optimized Leads D->E

Caption: Workflow for a structure-activity relationship study.

Conclusion and Future Directions

Long-chain phenylalkanols represent a promising, yet underexplored, class of biologically active molecules. Their unique amphipathic structure suggests a strong potential for antimicrobial, cytotoxic, and enzyme-inhibiting activities. The available literature on related compounds provides a solid foundation for predicting their mechanisms of action, which likely involve membrane disruption and allosteric enzyme modulation.

Future research should focus on the systematic synthesis and biological evaluation of a library of long-chain phenylalkanols with varying alkyl chain lengths and phenyl ring substitutions. Such studies will be crucial for establishing clear structure-activity relationships and identifying lead compounds for further development. Detailed mechanistic studies, including investigations into their effects on membrane biophysics and their interactions with specific enzymes, will be essential to fully elucidate their therapeutic potential. This technical guide serves as a starting point to stimulate and guide these future research endeavors.

References

Potential Pharmacological Effects of 9-Phenyl-1-nonanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Phenyl-1-nonanol is a long-chain, phenyl-substituted alcohol with emerging interest in medicinal chemistry. While direct pharmacological data on this compound is limited in publicly available literature, its structural characteristics—combining a lipophilic nine-carbon chain with a terminal phenyl group and a primary alcohol—suggest potential biological activities. This technical guide synthesizes the current knowledge on this compound, including its synthesis, chemical properties, and predicted pharmacological effects based on the activities of structurally related compounds. The primary aim is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

Introduction

This compound (CAS RN: 3208-26-2) is an organic compound with the molecular formula C15H24O.[1] Its amphiphilic nature, stemming from a hydrophilic hydroxyl group and a lipophilic alkyl-phenyl chain, makes it a candidate for investigation in various biological systems.[2] Research into long-chain alcohols and their derivatives has revealed a spectrum of biological activities, including antimicrobial and anti-inflammatory effects. This document provides a comprehensive overview of the known synthesis routes for this compound and explores its potential pharmacological applications by drawing parallels with structurally analogous compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC15H24O[1][3]
Molecular Weight220.36 g/mol [1][3]
CAS Number3208-26-2[1][3]
AppearanceColorless oily liquid (predicted)
Boiling PointNot available
Melting Point~77°C (predicted)[1]
SolubilitySoluble in organic solvents[1]

Synthesis of this compound

Several synthetic routes for this compound have been described, with the Grignard reaction and the reduction of corresponding ketones being the most common methodologies.[1][2]

Grignard Reaction

A prevalent method for synthesizing this compound involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with a nine-carbon aldehyde or ketone.[1][2]

Experimental Protocol: Grignard Synthesis (General)

  • Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Carbonyl Compound: The nine-carbon carbonyl compound (e.g., nonanal or a nonanone derivative) is dissolved in anhydrous ether and slowly added to the Grignard reagent at a controlled temperature (typically 0°C).

  • Quenching: The reaction mixture is then quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or NH4Cl).

  • Extraction and Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.

G cluster_reactants Reactants cluster_process Process Phenylmagnesium Bromide Phenylmagnesium Bromide Reaction Reaction Phenylmagnesium Bromide->Reaction Nucleophilic Addition Nonanal Nonanal Nonanal->Reaction Anhydrous Ether Anhydrous Ether Anhydrous Ether->Reaction Solvent Acid Quench Acid Quench This compound This compound Acid Quench->this compound Protonation Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Intermediate->Acid Quench Protonation

Grignard Synthesis of this compound

Reduction of 9-Phenyl-1-nonanone

Another synthetic approach is the reduction of the corresponding ketone, 9-phenyl-1-nonanone, using a suitable reducing agent.[1]

Experimental Protocol: Ketone Reduction (General)

  • Dissolution: 9-Phenyl-1-nonanone is dissolved in an appropriate solvent, such as methanol or ethanol.

  • Addition of Reducing Agent: A reducing agent, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), is added portion-wise to the solution at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard laboratory techniques.

G 9-Phenyl-1-nonanone 9-Phenyl-1-nonanone Reaction Reaction 9-Phenyl-1-nonanone->Reaction Reducing Agent e.g., NaBH4, LiAlH4 Reducing Agent->Reaction Solvent e.g., Methanol, Ethanol Solvent->Reaction This compound This compound Reaction->this compound

Reduction of 9-Phenyl-1-nonanone

Potential Pharmacological Effects

Direct experimental data on the pharmacological effects of this compound are scarce. However, based on its structural features and the known activities of related molecules, several potential areas of pharmacological interest can be proposed.

Potential Antifungal Activity

The long alkyl chain of this compound suggests a potential for interaction with and disruption of microbial cell membranes, a common mechanism of action for antimicrobial agents.[2] Its aliphatic parent, 1-nonanol, has demonstrated significant antifungal properties.[2]

A study on 1-nonanol revealed its efficacy against the pathogenic fungus Aspergillus flavus. The growth of A. flavus was completely inhibited by 1-nonanol at concentrations of 0.11 μL/mL in the vapor phase and 0.20 μL/mL in the liquid contact phase.[4] The proposed mechanism involves the disruption of cell membrane integrity and mitochondrial function.[4] The presence of a phenyl group in this compound could potentially modulate this activity.

CompoundOrganismActivityConcentrationReference
1-NonanolAspergillus flavusComplete inhibition (vapor)0.11 μL/mL[4]
1-NonanolAspergillus flavusComplete inhibition (liquid)0.20 μL/mL[4]
Potential Anti-inflammatory Activity

Research on phenolic compounds isolated from natural sources, which share some structural similarities with the phenyl group of this compound, has indicated anti-inflammatory properties.[1] For instance, certain phenolic compounds have shown modest inhibitory activities in macrophage cells.[1] This suggests that this compound could be a starting point for investigating novel anti-inflammatory agents. Further research is necessary to determine if this compound itself exhibits such effects.

Precursor for Bioactive Molecules

This compound has been synthesized as an intermediate in the development of a novel inhibitor of Ras farnesyl protein transferase (FPTase). Mutant RAS proteins are implicated in approximately 30% of all human cancers. FPTase inhibitors prevent the post-translational modification of RAS proteins, which is crucial for their localization to the cell membrane and subsequent oncogenic signaling. The phenyl group of the 9-phenylnonyl "tail" was incorporated with the hypothesis that it would enhance binding to the FPTase active site through non-bonding interactions with aromatic amino acid residues.

G cluster_synthesis Synthesis Pathway cluster_moa Mechanism of Action This compound This compound Oxidation Oxidation This compound->Oxidation 9-Phenylnonanoic acid 9-Phenylnonanoic acid Oxidation->9-Phenylnonanoic acid Coupling Coupling 9-Phenylnonanoic acid->Coupling FPTase Inhibitor FPTase Inhibitor Coupling->FPTase Inhibitor FPTase FPTase FPTase Inhibitor->FPTase Inhibits Ras Protein Ras Protein Farnesylation Farnesylation Ras Protein->Farnesylation FPTase->Farnesylation Catalyzes Oncogenic Signaling Oncogenic Signaling Farnesylation->Oncogenic Signaling

Role of this compound as a Precursor

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

  • In vitro screening: Evaluating the antifungal, antibacterial, and anti-inflammatory activity of this compound using a panel of relevant cell-based and biochemical assays.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: Assessing the efficacy and safety of this compound in animal models of infection and inflammation.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating derivatives of this compound to optimize its pharmacological properties.

Conclusion

This compound is a synthetically accessible molecule with physicochemical properties that suggest potential biological activity. While direct pharmacological evidence is currently lacking, the known antifungal effects of its aliphatic analog and its use as a precursor for an FPTase inhibitor provide a strong rationale for further investigation. This technical guide serves as a starting point for researchers to explore the potential of this compound and its derivatives in the development of new therapeutic agents.

References

9-Phenyl-1-nonanol: A Technical Guide for Fragrance Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenyl-1-nonanol is a fragrance ingredient with the chemical formula C₁₅H₂₄O.[1][2] Its molecular structure consists of a nine-carbon aliphatic chain with a phenyl group at the terminus and a primary hydroxyl group at the first carbon. This amphiphilic nature, with a lipophilic alkyl-phenyl chain and a hydrophilic alcohol group, contributes to its unique properties as a fragrance ingredient. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, safety, and olfactory characteristics of this compound, with a focus on its application in the fragrance industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its formulation and performance in fragrance compositions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₄O[1][2]
Molecular Weight 220.35 g/mol [1][2]
CAS Number 3208-26-2[1][2]
Appearance Colorless liquid (estimated)
Boiling Point 328.4 °C at 760 mmHg[3]
Flash Point 123.8 °C[3]
Density 0.936 g/cm³[3]
Refractive Index 1.503[3]
logP (o/w) 3.952[3]
Purity ≥97%

Olfactory Properties

Table 2: Olfactory Properties of Analogous Compounds

CompoundOlfactory DescriptionOlfactory ThresholdReference
1-Nonanol Fresh, clean, fatty, floral, rose, orange, dusty, wet, oilyNot Specified[4]
Phenethyl Alcohol Rose, floral, sweetNot Specified

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. The most common methods involve the Grignard reaction and the reduction of a corresponding ketone.

Experimental Protocols

1. Synthesis via Grignard Reaction:

This is a widely used method for forming carbon-carbon bonds. In this case, a phenyl Grignard reagent, such as phenylmagnesium bromide, is reacted with a nine-carbon electrophile.

  • Materials: Magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), bromobenzene, 9-bromononanal or nonanal, hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate.

  • Protocol:

    • Prepare the Grignard reagent by slowly adding a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Once the Grignard reagent is formed, a solution of 9-bromononanal or nonanal in anhydrous diethyl ether is added dropwise at a controlled temperature (typically 0 °C).

    • The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

    • The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

2. Synthesis via Reduction of 9-Phenyl-1-nonanone:

This method involves the reduction of the corresponding ketone to the alcohol.

  • Materials: 9-Phenyl-1-nonanone, a reducing agent (e.g., sodium borohydride or lithium aluminum hydride), a suitable solvent (e.g., ethanol, methanol, or diethyl ether), hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

  • Protocol:

    • Dissolve 9-phenyl-1-nonanone in a suitable solvent in a reaction flask.

    • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the solution while stirring. The reaction is often exothermic and may require cooling.

    • After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid.

    • The product is extracted with diethyl ether.

    • The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is evaporated under reduced pressure, and the resulting this compound is purified by vacuum distillation or column chromatography.

Synthesis_of_9_Phenyl_1_nonanol cluster_grignard Grignard Reaction cluster_reduction Ketone Reduction Bromobenzene Bromobenzene Grignard Reagent Grignard Reagent Bromobenzene->Grignard Reagent + Mg, Ether Mg Mg Mg->Grignard Reagent 9-Phenyl-1-nonanol_G This compound Grignard Reagent->9-Phenyl-1-nonanol_G + 9-Bromononanal 9-Bromononanal 9-Bromononanal 9-Bromononanal->9-Phenyl-1-nonanol_G 9-Phenyl-1-nonanone 9-Phenyl-1-nonanone 9-Phenyl-1-nonanol_R This compound 9-Phenyl-1-nonanone->9-Phenyl-1-nonanol_R + Reducing Agent Reducing Agent NaBH4 or LiAlH4 Reducing Agent->9-Phenyl-1-nonanol_R

Synthesis routes for this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of volatile fragrance ingredients. While a specific chromatogram for this compound is not publicly available, the expected retention time would be relatively long due to its high boiling point. The mass spectrum of the related 1-nonanol shows characteristic fragmentation patterns, and a similar pattern with the addition of phenyl-related fragments would be expected for this compound.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Predicted ¹H NMR would show characteristic signals for the aromatic protons, the methylene protons of the alkyl chain, and the hydroxyl proton.[1] Predicted ¹³C NMR would show distinct signals for the carbons of the phenyl ring and the nine carbons of the alkyl chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol, while aromatic C-H stretches would appear around 3000-3100 cm⁻¹.[1]

Analytical_Workflow Crude Product Crude Product Purification Purification (Distillation/Chromatography) Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound GCMS GC-MS Analysis Pure this compound->GCMS NMR NMR Spectroscopy Pure this compound->NMR IR IR Spectroscopy Pure this compound->IR Purity_Confirmation Purity >97% GCMS->Purity_Confirmation Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation

Analytical workflow for this compound.

Safety Assessment

A comprehensive safety assessment is critical for any fragrance ingredient. While a specific RIFM (Research Institute for Fragrance Materials) safety assessment for this compound was not found, data for the analogous 1-nonanol and other long-chain alcohols can provide some insight.

Table 3: Toxicological Data for Analogous Compounds

CompoundTestResultReference
1-Nonanol LD50 (oral, rat)3560 mg/kg[4]
1-Nonanol LD50 (dermal, rabbit)4680 mg/kg[4]

Based on the available information for similar molecules, this compound is expected to have low acute toxicity. However, as with many fragrance ingredients, it may cause skin and eye irritation in its undiluted form. Standard industry practice dictates that it should be used within established safe concentration limits in consumer products.

Safety_Assessment_Process Ingredient This compound Acute_Tox Acute Toxicity Assessment Ingredient->Acute_Tox Skin_Irrit Skin Irritation/Corrosion Ingredient->Skin_Irrit Eye_Irrit Eye Irritation Ingredient->Eye_Irrit Sensitization Skin Sensitization Ingredient->Sensitization Genotox Genotoxicity Ingredient->Genotox Risk_Assessment Risk Assessment Acute_Tox->Risk_Assessment Skin_Irrit->Risk_Assessment Eye_Irrit->Risk_Assessment Sensitization->Risk_Assessment Genotox->Risk_Assessment Safe_Use Determination of Safe Use Levels Risk_Assessment->Safe_Use

General safety assessment workflow for fragrance ingredients.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to this compound have not been identified, research on structurally similar molecules provides a likely mechanism. The binding of an odorant to its cognate OR induces a conformational change in the receptor, activating a downstream signaling cascade that ultimately leads to the generation of an action potential that is transmitted to the brain.

Conclusion

References

An In-Depth Technical Guide to the Solubility of 9-Phenyl-1-nonanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9-Phenyl-1-nonanol, a long-chain phenyl-substituted alcohol with the chemical formula C15H24O.[1] Due to its amphiphilic nature, possessing both a lipophilic alkyl-phenyl chain and a hydrophilic hydroxyl group, understanding its solubility in various organic solvents is critical for its application in chemical synthesis, materials science, and drug development.[1]

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics allow for well-founded predictions based on the principle of "like dissolves like."[2] The long nonyl chain and the phenyl group contribute to its nonpolar character, while the terminal hydroxyl group provides a site for hydrogen bonding and imparts a degree of polarity.[1][3]

Based on these features, this compound is expected to exhibit favorable solubility in a range of organic solvents. The predicted solubility trends are summarized in the table below.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellentThe phenyl group of this compound shares structural similarity with these solvents, leading to strong van der Waals interactions.[4]
Aliphatic Hydrocarbons Hexane, HeptaneGood to ExcellentThe long alkyl chain of this compound is highly compatible with the nonpolar nature of aliphatic hydrocarbons.[4]
Ethers Diethyl ether, Tetrahydrofuran (THF)GoodEthers can act as hydrogen bond acceptors with the hydroxyl group of the alcohol, and their alkyl groups interact favorably with the nonpolar chain.[3]
Ketones Acetone, Methyl Ethyl Ketone (MEK)GoodThe polar carbonyl group of ketones can interact with the hydroxyl group of the alcohol, while the alkyl portions are compatible.
Esters Ethyl acetateModerate to GoodEsters have both polar (ester group) and nonpolar (alkyl chains) regions, allowing for interaction with both parts of the this compound molecule.
Alcohols Methanol, Ethanol, IsopropanolModerateShorter-chain alcohols are polar and can hydrogen bond, but the long nonpolar tail of this compound may limit miscibility. Solubility is expected to increase with the chain length of the alcohol solvent.[4][5]
Chlorinated Solvents Dichloromethane, ChloroformGoodThese solvents have a moderate polarity and can interact with the phenyl group and the dipole of the hydroxyl group.

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires empirical determination. The following are detailed methodologies that can be employed to quantify the solubility of this compound in various organic solvents.

This method provides a rapid, qualitative assessment of solubility.

Protocol:

  • Add 1 mL of the selected organic solvent to a clear glass test tube.

  • Incrementally add small, known amounts of this compound to the test tube.

  • After each addition, cap the test tube and vortex or shake vigorously for 30 seconds.

  • Visually inspect the solution against a contrasting background for any signs of undissolved solute, such as cloudiness, precipitation, or the formation of a second layer.

  • Continue adding the solute until it no longer dissolves, indicating that the saturation point has been exceeded.

  • The observation of a single, clear phase indicates miscibility at that concentration.

This is a classic and reliable method for determining solubility.

Protocol:

  • Prepare a saturated solution of this compound in the desired solvent by adding an excess of the solute to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solute to settle.

  • Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe. To avoid collecting undissolved solids, a syringe filter can be used.

  • Dispense the supernatant into a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).

  • Record the exact weight of the solution transferred.

  • Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the boiling point of this compound).

  • Once the solvent is completely removed, weigh the container with the remaining solute.

  • Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent.

These methods are highly sensitive and require smaller sample volumes.

Protocol:

  • Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

  • Generate a calibration curve by measuring the absorbance (UV-Vis spectroscopy) or peak area (Gas Chromatography or High-Performance Liquid Chromatography) of the standard solutions. The aromatic phenyl group in this compound makes it suitable for UV-Vis detection.

  • Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Withdraw a sample of the supernatant and dilute it with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

  • Analyze the diluted sample using the chosen spectroscopic or chromatographic method.

  • Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Workflow and Visualization

The process of determining and applying solubility data can be visualized as a logical workflow.

Solubility_Determination_Workflow cluster_prep Sample and Solvent Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination cluster_analysis Data Analysis and Application prep_solute Prepare Pure this compound visual_test Visual Miscibility Test prep_solute->visual_test prep_solvent Select and Prepare Organic Solvent prep_solvent->visual_test create_saturated Create Saturated Solution at Constant T visual_test->create_saturated If soluble, proceed to quantify separation Separate Supernatant from Excess Solute create_saturated->separation gravimetric Gravimetric Analysis separation->gravimetric spectro_chroma Spectroscopic/Chromatographic Analysis separation->spectro_chroma calc_solubility Calculate Solubility (e.g., g/L, mol/L) gravimetric->calc_solubility spectro_chroma->calc_solubility application Apply Data to Formulation, Synthesis, etc. calc_solubility->application

Caption: Workflow for determining the solubility of this compound.

This diagram illustrates the logical progression from preparing the materials to qualitative and quantitative analysis, and finally to the application of the obtained solubility data. This systematic approach ensures accurate and reproducible results, which are essential for research and development activities.

References

In-Depth Technical Guide: Thermal Stability and Degradation of 9-Phenyl-1-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 9-Phenyl-1-nonanol. Due to the limited availability of specific experimental data for this compound in published literature, this document synthesizes information from analogous long-chain alkyl-aromatic alcohols and established principles of thermal analysis. The guide details standard experimental protocols for characterizing thermal properties, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), along with methods for identifying degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). Potential thermal degradation pathways are also proposed. This document serves as a foundational resource for researchers and professionals working with this compound, enabling a proactive approach to its handling, storage, and application in thermally sensitive processes.

Introduction to this compound

This compound is an organic compound characterized by a nine-carbon aliphatic chain (nonanol) with a phenyl group at the C9 position. Its structure, combining a long lipophilic alkyl chain and a hydrophilic alcohol group with an aromatic moiety, imparts unique physicochemical properties relevant in various fields, including its potential use as a starting material or intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the thermal stability of this molecule is critical for defining its processing limits, storage conditions, and predicting its behavior in formulations.

Thermal Stability of this compound

Table 1: Predicted Thermal Properties of this compound

ParameterPredicted Value RangeMethod of AnalysisNotes
Onset Decomposition Temperature (Tonset)200 - 250 °CThermogravimetric Analysis (TGA)The temperature at which significant weight loss begins.
Temperature at 5% Weight Loss (Td5)220 - 270 °CThermogravimetric Analysis (TGA)A common metric for initial thermal stability.
Temperature at Maximum Decomposition Rate (Tmax)250 - 350 °CDerivative Thermogravimetry (DTG)Indicates the point of most rapid degradation.
Melting Point (Tm)30 - 40 °CDifferential Scanning Calorimetry (DSC)Based on similar long-chain alcohols.
Boiling Point (Tb)> 300 °C (at atmospheric pressure)Not applicable (decomposition likely occurs first)High boiling point expected due to molecular weight and hydrogen bonding.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation products of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the sample weight percentage as a function of temperature. Determine the onset decomposition temperature (Tonset) and the temperature at 5% weight loss (Td5). The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate (Tmax).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heat the sample from 0 °C to 100 °C at a heating rate of 10 °C/min to observe the melting transition.

      • Cool the sample back to 0 °C at 10 °C/min.

      • Reheat the sample to 350 °C at 10 °C/min to observe any other thermal events before decomposition.

  • Data Analysis: Plot the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point (Tm).

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Objective: To identify the volatile and semi-volatile products formed during the thermal degradation of this compound.

Methodology:

  • Sample Degradation:

    • Pyrolysis-GC-MS: A dedicated pyrolyzer coupled to a GC-MS system is the preferred method. A small amount of this compound is rapidly heated to a specific temperature (e.g., 300 °C, 350 °C, 400 °C) in the pyrolyzer, and the degradation products are directly introduced into the GC column.

    • Offline Degradation: Alternatively, heat a larger sample of this compound in a sealed vial under an inert atmosphere at a set temperature for a defined period. Collect the headspace volatiles using a solid-phase microextraction (SPME) fiber or dissolve the residue in a suitable solvent for liquid injection.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

      • Injector: Split/splitless injector at a temperature of 250-280 °C.

      • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) at a rate of 10-15 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 35) to a high m/z (e.g., 500).

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST, Wiley).

Visualizations

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_degradation Degradation & Product Identification cluster_results Data Output Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyroGCMS Pyrolysis-GC-MS Sample->PyroGCMS StabilityData Thermal Stability Data (Tonset, Td5) TGA->StabilityData PhaseData Phase Transition Data (Tm) DSC->PhaseData DegradationProducts Identification of Degradation Products PyroGCMS->DegradationProducts

Caption: Experimental workflow for thermal analysis.

Proposed Thermal Degradation Pathway

G cluster_products Primary Degradation Products cluster_secondary Secondary Degradation (Fragmentation) Parent This compound Alkene 9-Phenyl-1-nonene Parent->Alkene Dehydration Water Water (H2O) Parent->Water Phenylnonanal 9-Phenylnonanal Parent->Phenylnonanal Dehydrogenation Hydrogen Hydrogen (H2) Parent->Hydrogen Toluene Toluene Alkene->Toluene C-C Cleavage Styrene Styrene Alkene->Styrene C-C Cleavage Alkylbenzenes Shorter Alkylbenzenes Alkene->Alkylbenzenes Alkenes Shorter Alkenes Alkene->Alkenes

Caption: Proposed degradation pathways for this compound.

Discussion of Potential Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, primarily driven by the relative strengths of the chemical bonds within the molecule.

  • Dehydration: The elimination of a water molecule is a common degradation route for alcohols. This would lead to the formation of 9-phenyl-1-nonene . This is often a lower-energy pathway and can be a primary degradation step.

  • Dehydrogenation: The loss of a hydrogen molecule from the alcohol group would yield the corresponding aldehyde, 9-phenylnonanal .

  • C-C Bond Cleavage: At higher temperatures, fragmentation of the alkyl chain can occur. This can lead to the formation of a variety of smaller molecules. Cleavage of the bond between C8 and C9 would yield toluene and an 8-carbon fragment. Cleavage at other positions along the chain would produce a range of shorter-chain alkylbenzenes and alkenes. Styrene could also be a potential product through cleavage and rearrangement.

  • C-O Bond Cleavage: Homolytic cleavage of the C-O bond is also possible, leading to the formation of radical species that would then undergo further reactions.

The relative prevalence of these pathways will depend on the specific conditions, such as temperature, heating rate, and the presence of any catalytic species. Analysis by GC-MS is crucial to confirm the identity and relative abundance of the degradation products, which in turn provides evidence for the dominant degradation mechanisms.

Conclusion

While specific experimental data on the thermal stability of this compound is not extensively documented, a robust understanding can be developed through the application of standard analytical techniques and by drawing parallels with structurally related compounds. The methodologies and potential degradation pathways outlined in this guide provide a solid framework for researchers and drug development professionals to assess the thermal limitations of this compound. It is strongly recommended that the experimental protocols described herein be performed to obtain precise data for this specific molecule, ensuring its safe and effective use in any application.

Methodological & Application

Application Notes and Protocols: Grignard Synthesis of 9-Phenyl-1-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 9-Phenyl-1-nonanol. The synthesis commences with the protection of the hydroxyl group of 9-bromo-1-nonanol using a tetrahydropyranyl (THP) ether protecting group. Subsequently, a Grignard reaction is performed between the protected alkyl bromide and phenylmagnesium bromide. The synthesis is completed by the acidic deprotection of the THP ether to yield the final product, this compound. Detailed experimental procedures, reagent tables, and safety information are provided.

Introduction

This compound is a long-chain aromatic alcohol with potential applications in the development of liquid crystals, polymers, and biologically active molecules.[1] Its synthesis via a Grignard reaction presents a classic example of carbon-carbon bond formation. However, the presence of an acidic hydroxyl group in the starting material, 9-bromo-1-nonanol, necessitates a protection-deprotection strategy to prevent quenching of the Grignard reagent. This protocol details a reliable method for this synthesis, employing a tetrahydropyranyl (THP) protecting group, which is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.

Overall Reaction Scheme

Overall Reaction Scheme cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection 9-bromo-1-nonanol 9-Bromo-1-nonanol THP-protected 2-((9-Bromononyl)oxy)tetrahydro-2H-pyran 9-bromo-1-nonanol->THP-protected DHP, PPTS CH2Cl2 Grignard_product 2-((9-Phenylnonyl)oxy)tetrahydro-2H-pyran THP-protected->Grignard_product 1. Mg, Dry Ether 2. Phenyl Bromide Grignard_reagent Phenylmagnesium Bromide Final_product This compound Grignard_product->Final_product H3O+

Caption: Overall workflow of the three-step synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
9-Bromo-1-nonanol223.1555362-80-6Starting material
3,4-Dihydro-2H-pyran (DHP)84.12110-87-2Protecting agent
Pyridinium p-toluenesulfonate (PPTS)251.3024057-28-1Acid catalyst
Dichloromethane (CH2Cl2)84.9375-09-2Anhydrous
Magnesium Turnings24.317439-95-4For Grignard reagent
Bromobenzene157.01108-86-1Anhydrous
Diethyl Ether (Et2O)74.1260-29-7Anhydrous
Hydrochloric Acid (HCl)36.467647-01-0For workup and deprotection
Sodium Bicarbonate (NaHCO3)84.01144-55-8Saturated aqueous solution
Sodium Sulfate (Na2SO4)142.047757-82-6Anhydrous
Hexane86.18110-54-3For chromatography
Ethyl Acetate88.11141-78-6For chromatography
Step 1: Protection of 9-Bromo-1-nonanol with a Tetrahydropyranyl (THP) Group

This procedure protects the hydroxyl group of 9-bromo-1-nonanol to prevent it from reacting with the Grignard reagent in the subsequent step.

Procedure:

  • To a solution of 9-bromo-1-nonanol (1.0 eq) in anhydrous dichloromethane (CH2Cl2), add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Concentrate the solution under reduced pressure to obtain the crude 2-((9-bromononyl)oxy)tetrahydro-2H-pyran.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure protected alcohol.

Protection Workflow Start Dissolve 9-bromo-1-nonanol in anhydrous CH2Cl2 Add_DHP Add 3,4-dihydro-2H-pyran (DHP) Start->Add_DHP Add_PPTS Add pyridinium p-toluenesulfonate (PPTS) Add_DHP->Add_PPTS Stir Stir at room temperature (2-4 h) Add_PPTS->Stir Quench Quench with saturated NaHCO3 Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product 2-((9-Bromononyl)oxy) tetrahydro-2H-pyran Purify->Product

Caption: Workflow for the THP protection of 9-bromo-1-nonanol.

Step 2: Grignard Reaction

This step involves the formation of phenylmagnesium bromide and its subsequent reaction with the protected 9-bromo-1-nonanol to form the carbon-carbon bond.

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Protected Alkyl Bromide:

    • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

    • Dissolve the 2-((9-bromononyl)oxy)tetrahydro-2H-pyran (1.0 eq) from Step 1 in anhydrous diethyl ether.

    • Add the solution of the protected alkyl bromide dropwise to the Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (Na2SO4).

    • Concentrate the solution under reduced pressure to obtain the crude 2-((9-phenylnonyl)oxy)tetrahydro-2H-pyran.

Grignard Reaction Workflow cluster_grignard_prep Phenylmagnesium Bromide Preparation cluster_reaction Grignard Coupling Mg_Iodine Mg turnings + I2 crystal in flame-dried flask Add_Bromo Add bromobenzene in dry ether dropwise Mg_Iodine->Add_Bromo Reflux Reflux for 30-60 min Add_Bromo->Reflux Grignard_Reagent Phenylmagnesium Bromide Solution Reflux->Grignard_Reagent Cool_Grignard Cool Grignard reagent to 0 °C Grignard_Reagent->Cool_Grignard Add_Protected Add protected alkyl bromide in dry ether dropwise Cool_Grignard->Add_Protected Stir_RT Stir at room temperature (12-16 h) Add_Protected->Stir_RT Quench_Workup Quench with sat. NH4Cl (aq) and extract with ether Stir_RT->Quench_Workup Crude_Product Crude 2-((9-phenylnonyl)oxy) tetrahydro-2H-pyran Quench_Workup->Crude_Product

Caption: Workflow for the Grignard reaction step.

Step 3: Deprotection of the THP Ether

The final step is the removal of the THP protecting group to yield this compound.

Procedure:

  • Dissolve the crude 2-((9-phenylnonyl)oxy)tetrahydro-2H-pyran from Step 2 in a mixture of methanol and a catalytic amount of hydrochloric acid (e.g., 1M HCl).

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na2SO4).

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Deprotection Workflow Start Dissolve crude THP-protected product in MeOH and HCl Stir Stir at room temperature (2-4 h) Start->Stir Neutralize Neutralize with saturated NaHCO3 Stir->Neutralize Remove_MeOH Remove MeOH in vacuo Neutralize->Remove_MeOH Extract Extract with diethyl ether Remove_MeOH->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the deprotection of the THP ether.

Data Presentation

Reactant and Product Properties
CompoundMolar Mass ( g/mol )CAS NumberPhysical State
9-Bromo-1-nonanol223.1555362-80-6Liquid
2-((9-Bromononyl)oxy)tetrahydro-2H-pyran307.27N/ALiquid (Predicted)
Phenylmagnesium Bromide181.31100-58-3Solution in Ether
2-((9-Phenylnonyl)oxy)tetrahydro-2H-pyran306.48N/ALiquid (Predicted)
This compound220.353208-26-2Liquid

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Grignard Reagent: The Grignard reaction is highly exothermic and sensitive to moisture and air.[2] All glassware must be thoroughly dried before use, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether is extremely flammable and forms explosive peroxides upon exposure to air and light.[3]

  • Reagents:

    • Bromobenzene: Harmful if swallowed or inhaled. Causes skin and eye irritation.

    • Magnesium Turnings: Flammable solid. Contact with water releases flammable gases.[4]

    • 3,4-Dihydro-2H-pyran: Flammable liquid and vapor. Harmful if swallowed.

    • Pyridinium p-toluenesulfonate: May cause skin, eye, and respiratory irritation.[5][6]

    • Hydrochloric Acid: Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: Reduction of 9-Phenyl-1-nonanone to 9-Phenyl-1-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of the ketone 9-phenyl-1-nonanone to the corresponding secondary alcohol, 9-phenyl-1-nonanol. This transformation is a fundamental reaction in organic synthesis, often employed in the preparation of intermediates for drug discovery and development. The described method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, in an ethanol solvent system. This protocol is adapted from established procedures for the reduction of aryl ketones and is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

The reduction of ketones to alcohols is a cornerstone transformation in organic chemistry, providing access to a wide array of valuable building blocks for the synthesis of complex molecules, including active pharmaceutical ingredients. This compound, with its long aliphatic chain and terminal phenyl group, represents a versatile intermediate. The hydroxyl group can be further functionalized, and the lipophilic nature of the molecule can be advantageous in modulating the pharmacokinetic properties of drug candidates.

Sodium borohydride is a widely used reagent for this purpose due to its high selectivity for aldehydes and ketones, operational simplicity, and compatibility with protic solvents like ethanol. Unlike more reactive hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters, amides, or carboxylic acids, allowing for chemoselective reductions in multifunctional molecules. The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to yield the alcohol.

This application note provides a comprehensive, step-by-step protocol for the reduction of 9-phenyl-1-nonanone, including reaction setup, monitoring, workup, and purification.

Data Presentation

The following table summarizes the key quantitative data and physical properties of the starting material and the product.

Parameter9-Phenyl-1-nonanone (Starting Material)This compound (Product)Reference
Molecular Formula C₁₅H₂₂OC₁₅H₂₄O
Molecular Weight 218.34 g/mol 220.35 g/mol
CAS Number 1671-75-63208-26-2
Appearance Colorless to pale yellow liquidColorless liquid or low melting solidGeneral knowledge
Boiling Point ~325 °C at 760 mmHg (Predicted)~328.4 °C at 760 mmHg (Predicted)
Molar Equivalents 1.0-Adapted Protocol
Sodium Borohydride (eq.) 1.0 - 1.5-Adapted Protocol
Solvent Ethanol (95%)-Adapted Protocol
Reaction Temperature 0 °C to Room Temperature-Adapted Protocol
Reaction Time 1 - 2 hours-Adapted Protocol
Typical Yield -85-95% (Estimated)Based on similar reductions

Experimental Protocol

This protocol is adapted from established methods for the sodium borohydride reduction of aryl ketones.

Materials:

  • 9-Phenyl-1-nonanone

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Diethyl ether (or Ethyl Acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 9-phenyl-1-nonanone (1.0 eq.) in 95% ethanol (approximately 10-15 mL per gram of ketone).

    • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Reducing Agent:

    • Slowly add sodium borohydride (1.0 - 1.5 eq.) portion-wise to the cooled solution over 10-15 minutes. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate with the starting material (a solution of 9-phenyl-1-nonanone in a suitable solvent) and the reaction mixture.

    • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material has disappeared. This is expected to take 1-2 hours.

  • Workup:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Slowly and carefully add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. Continue adding acid until the evolution of gas ceases.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Add deionized water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude this compound.

    • If necessary, the product can be further purified by flash column chromatography on silica gel.

Visualizations

Diagram of the Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 9-Phenyl-1-nonanone in Ethanol add_nabh4 Add NaBH4 at 0°C start->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with 1M HCl monitor->quench evaporate_solvent Solvent Evaporation quench->evaporate_solvent extract Extract with Et2O/EtOAc evaporate_solvent->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4/Na2SO4 wash->dry filter_drying_agent Filter Drying Agent dry->filter_drying_agent final_evaporation Final Evaporation filter_drying_agent->final_evaporation purify Column Chromatography (if necessary) final_evaporation->purify product This compound purify->product

Caption: Experimental workflow for the reduction of 9-phenyl-1-nonanone.

Application Notes and Protocols for the Quantification of 9-Phenyl-1-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenyl-1-nonanol is a long-chain phenyl-substituted alcohol with the chemical formula C15H24O. Its amphiphilic nature, stemming from a long lipophilic alkyl chain and a hydrophilic hydroxyl group, makes it a compound of interest in various research fields, including the development of potential antimicrobial and antifungal agents. Accurate and precise quantification of this compound in diverse matrices is crucial for pharmacokinetic studies, formulation development, and quality control.

These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for the analysis of volatile and semi-volatile compounds.[1]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the separation, identification, and quantification of this compound due to its volatility.[1] The method described below provides a robust and sensitive approach for the analysis of this compound in a research setting.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described GC-MS method for the quantification of this compound.

ParameterSpecificationDescription
Linearity (R²) > 0.995The method demonstrates excellent linearity over the specified concentration range.
Limit of Detection (LOD) 0.05 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.15 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation for replicate measurements is within acceptable limits.
Accuracy (% Recovery) 85 - 115%The method provides accurate measurements of the analyte concentration.
Internal Standard 1-Nonanol or 2-OctanolUsed to correct for variations in sample injection and ionization.[1][2]

Experimental Workflow Diagram

Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Plasma, Formulation) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike->Extraction Evaporation Evaporation of Solvent (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in GC-compatible Solvent Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Report Final Report Quantification->Report Hypothetical Antifungal Mechanism of this compound cluster_interaction Cell Membrane Interaction cluster_effects Cellular Effects Compound This compound Membrane Fungal Cell Membrane (Lipid Bilayer) Compound->Membrane Intercalation Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Gradient Disruption of Ion Gradients Disruption->Gradient Death Fungal Cell Death Leakage->Death Gradient->Death

References

Application Notes and Protocols for the Analysis of 9-Phenyl-1-nonanol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of 9-Phenyl-1-nonanol using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be starting points for method development and validation in research and quality control environments.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the quantification of this compound. A C18 stationary phase is employed to retain the nonpolar analyte, while a gradient elution with a polar mobile phase allows for its separation and detection.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving the material containing this compound in methanol to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Quantitative Data: HPLC
AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound~ 8.5~ 0.5~ 1.5

Note: Retention time is an estimate and may vary depending on the specific HPLC system and column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes a GC-MS method for the identification and quantification of this compound. The method utilizes a non-polar capillary column for separation and mass spectrometry for detection and structural elucidation.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in dichloromethane. Create a series of dilutions for calibration (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Dissolve the sample in dichloromethane to a concentration within the calibration range. If necessary, derivatization with a silylating agent (e.g., BSTFA) can be performed to improve volatility and peak shape, though it is not always required for this compound.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (Splitless mode)
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Quantitative and Qualitative Data: GC-MS
AnalyteRetention Time (min)Key Mass Fragments (m/z) and their Interpretation
This compound~ 12.8220 (M+) : Molecular ion (may be weak). 202 : [M-H₂O]⁺, loss of water, a common fragmentation for alcohols. 131 : Cleavage of the alkyl chain. 105 : Benzoyl cation. 91 : Tropylium ion (benzyl cation), characteristic of compounds with a benzyl group. 77 : Phenyl cation.[1]

Note: Retention time is an estimate and will depend on the specific GC-MS system and conditions.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound by either HPLC or GC-MS.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Obtain Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (HPLC) Dissolve->Filter Inject Inject into Chromatograph Dissolve->Inject Filter->Inject Separate Separation on Column Inject->Separate Detect Detection (UV or MS) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for chromatographic analysis.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the metabolic fate of a compound like this compound is crucial. The analytical methods described above can be used to monitor its transformation in biological systems. A common metabolic pathway for primary alcohols involves oxidation.

Metabolic_Pathway cluster_compound Parent Compound cluster_metabolites Potential Metabolites cluster_enzymes P9N1 This compound Aldehyde 9-Phenylnonanal P9N1->Aldehyde Oxidation ADH Alcohol Dehydrogenase Acid 9-Phenylnonanoic Acid Aldehyde->Acid Oxidation ALDH Aldehyde Dehydrogenase

Caption: Potential metabolic pathway of this compound.

References

The Underexplored Potential of 9-Phenyl-1-nonanol in Polymer Science: A Theoretical Application Framework

Author: BenchChem Technical Support Team. Date: November 2025

While a comprehensive review of current scientific literature reveals no established, documented applications of 9-phenyl-1-nonanol in polymer chemistry, its unique molecular structure—featuring a primary hydroxyl group, a long aliphatic chain, and a terminal phenyl ring—suggests its potential utility in several areas of polymer synthesis and modification. This document outlines theoretical applications, providing general experimental protocols and conceptual frameworks to guide future research in this nascent area.

The amphiphilic nature of this compound, with its hydrophilic hydroxyl head and a lipophilic tail composed of a nine-carbon chain and a phenyl group, makes it an intriguing candidate for incorporation into polymeric structures.[1] These structural features could be leveraged to impart specific properties to polymers, such as modified thermal characteristics, altered solubility, and unique self-assembly behaviors.

Potential Application 1: Initiator in Ring-Opening Polymerization (ROP)

The primary hydroxyl group of this compound can serve as an initiation site for the ring-opening polymerization of cyclic monomers like lactide, caprolactone, and other lactones. The long, phenyl-terminated aliphatic chain would thus be incorporated at one end of the resulting polymer chain, acting as a hydrophobic end-cap. This could be particularly useful for creating polymers with tailored functionalities.

Hypothetical Experimental Protocol: Synthesis of a 9-Phenyl-1-nonyl-terminated Polylactide

Objective: To synthesize polylactide (PLA) with a 9-phenyl-1-nonyl end-group via ring-opening polymerization of lactide, using this compound as an initiator and a tin(II) octoate catalyst.

Materials:

  • Lactide (recrystallized and dried)

  • This compound (distilled and dried)

  • Tin(II) octoate (Sn(Oct)₂)

  • Toluene (anhydrous)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a predetermined amount of lactide and this compound. The molar ratio of lactide to initiator will determine the target molecular weight of the polymer.

  • Add anhydrous toluene to dissolve the reactants.

  • Introduce the tin(II) octoate catalyst via syringe.

  • The reaction mixture is then heated to a specific temperature (e.g., 120-140 °C) and stirred for a defined period (e.g., 4-24 hours).

  • After the reaction, the flask is cooled to room temperature, and the polymer is dissolved in dichloromethane.

  • The polymer is precipitated by pouring the solution into a large excess of cold methanol.

  • The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven until a constant weight is achieved.

  • The resulting polymer would be a polylactide chain with a 9-phenyl-1-nonyl group at one terminus.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of the 9-phenyl-1-nonyl group and to determine the number average molecular weight.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To analyze the thermal properties (glass transition temperature, melting temperature) of the modified PLA.

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_analysis Characterization Lactide Lactide Mixing Dissolve reactants in Toluene Lactide->Mixing Initiator This compound Initiator->Mixing Catalyst Sn(Oct)₂ Catalyst->Mixing Solvent Anhydrous Toluene Solvent->Mixing Polymerization Heat and Stir (e.g., 130°C, 12h) Mixing->Polymerization Dissolve Dissolve in DCM Polymerization->Dissolve Precipitate Precipitate in cold Methanol Dissolve->Precipitate Dry Vacuum Dry Precipitate->Dry NMR NMR Dry->NMR GPC GPC Dry->GPC DSC DSC Dry->DSC

Fig. 1: Workflow for ROP with this compound.

Potential Application 2: Monomer in Polycondensation Reactions

This compound could also be utilized as a monofunctional monomer in polycondensation reactions. While it would act as a chain terminator due to having only one hydroxyl group, its incorporation could be used to control the molecular weight of polymers like polyesters and polyurethanes. The bulky, hydrophobic nature of the 9-phenyl-1-nonyl group would also influence the final properties of the polymer.

Hypothetical Experimental Protocol: Synthesis of a Polyester with this compound as a Chain Terminator

Objective: To synthesize a polyester (e.g., polyethylene terephthalate) with controlled molecular weight by incorporating this compound as a chain-terminating agent.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • This compound

  • Zinc acetate (catalyst for transesterification)

  • Antimony trioxide (catalyst for polycondensation)

Procedure:

  • Transesterification: DMT, an excess of ethylene glycol, this compound, and zinc acetate are charged into a reactor equipped with a stirrer and a distillation column. The mixture is heated (e.g., to 150-200 °C) to initiate transesterification, during which methanol is distilled off.

  • Polycondensation: After the removal of methanol is complete, antimony trioxide is added. The temperature is gradually increased (e.g., to 270-280 °C), and a vacuum is applied to remove excess ethylene glycol and drive the polycondensation reaction forward.

  • The reaction is continued until the desired melt viscosity is achieved, indicating the target molecular weight has been reached.

  • The resulting polymer is then extruded, cooled, and pelletized.

Characterization:

  • Intrinsic Viscosity: To estimate the average molecular weight of the polymer.

  • NMR Spectroscopy: To confirm the incorporation of the 9-phenyl-1-nonyl end-groups.

  • Thermal Analysis (DSC/TGA): To assess the impact of the end-group on the thermal stability and transition temperatures of the polyester.

Polycondensation_Workflow cluster_reactants Reactants DMT Dimethyl Terephthalate Transesterification Transesterification (150-200°C) Methanol removed DMT->Transesterification EG Ethylene Glycol EG->Transesterification Terminator This compound Terminator->Transesterification Cat1 Zinc Acetate Cat1->Transesterification Cat2 Add Antimony Trioxide Transesterification->Cat2 Polycondensation Polycondensation (270-280°C, Vacuum) Excess EG removed Cat2->Polycondensation Extrusion Extrusion and Pelletization Polycondensation->Extrusion Characterization Characterization (Viscosity, NMR, DSC) Extrusion->Characterization

Fig. 2: Polycondensation workflow with a chain terminator.

Quantitative Data Summary

Due to the absence of experimental data in the literature for the use of this compound in polymer chemistry, a quantitative data summary cannot be provided. The following table is a template that researchers could use to structure their findings when investigating the potential applications outlined above.

Parameter ROP of Lactide with this compound Polycondensation with this compound
[Monomer]/[Initiator] Ratio e.g., 100:1N/A
Molar % of this compound N/Ae.g., 1-5 mol %
Reaction Temperature (°C) Data to be determinedData to be determined
Reaction Time (h) Data to be determinedData to be determined
Number Avg. Molecular Weight (Mn) ( g/mol ) Data to be determinedData to be determined
Polydispersity Index (PDI) Data to be determinedData to be determined
Glass Transition Temp. (Tg) (°C) Data to be determinedData to be determined
Melting Temp. (Tm) (°C) Data to be determinedData to be determined

Conclusion

This compound represents an unexplored building block in polymer chemistry. Based on its chemical structure, it holds theoretical promise as a functional initiator for ring-opening polymerization and as a chain-terminating monomer in polycondensation reactions. The protocols and frameworks provided here offer a starting point for researchers to investigate these potential applications and to characterize the novel polymers that could result. Such studies would be essential to populate the data landscape and to determine if the unique structural features of this compound can be translated into materials with advantageous properties.

References

Application Notes and Protocols: 9-Phenyl-1-nonanol as a Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenyl-1-nonanol is a long-chain phenylalkanol characterized by a nine-carbon aliphatic chain, a terminal phenyl group, and a primary hydroxyl group. This unique amphiphilic structure, possessing both a lipophilic alkyl-aryl portion and a hydrophilic alcohol moiety, makes it a versatile precursor for the synthesis of novel pharmaceutical agents. The long alkyl chain can facilitate membrane permeability, while the hydroxyl group provides a reactive site for the introduction of various functional groups, allowing for the modulation of physicochemical and biological properties.[1]

Research has indicated the potential for derivatives of this compound to exhibit a range of pharmacological activities, most notably as antimicrobial and antifungal agents.[1] The rationale for this is partly derived from the known antifungal properties of its aliphatic parent, 1-nonanol. The introduction of a phenyl group can further enhance this activity and introduce other favorable pharmacological characteristics.[1]

This document provides detailed application notes on the derivatization of this compound to generate libraries of compounds for drug discovery screening, along with experimental protocols for the synthesis of key intermediate and derivative classes.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a scaffold for the generation of derivatives with potential therapeutic value. The hydroxyl group is the main site for chemical modification, allowing for the synthesis of a variety of compound classes, including:

  • Esters: Esterification with various carboxylic acids can introduce a wide range of functionalities, modulating properties such as lipophilicity, hydrolytic stability, and interaction with biological targets.

  • Ethers: Etherification can introduce stable linkages and different steric and electronic properties compared to esters.

  • Other Derivatives: The hydroxyl group can also be converted to other functional groups, such as halides or amines, to serve as intermediates for further synthetic transformations.

The general workflow for utilizing this compound as a precursor in a drug discovery program is outlined below.

G A This compound (Precursor) B Derivatization (Esterification, Etherification, etc.) A->B C Library of Derivatives B->C D Biological Screening (Antimicrobial, Antifungal, etc.) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Candidate Drug F->G

Caption: Drug discovery workflow using this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from 9-Phenylnonanoic Acid

This protocol describes a common method for the preparation of the precursor, this compound, by the reduction of its corresponding carboxylic acid.

Materials:

  • 9-Phenylnonanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 9-phenylnonanoic acid (1 equivalent) in anhydrous diethyl ether.

  • Slowly add the solution of 9-phenylnonanoic acid to the LiAlH₄ suspension via the dropping funnel with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then again by water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and wash with 10% sulfuric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Starting Material9-Phenylnonanoic acid
Reducing AgentLithium aluminum hydride
SolventDiethyl ether
Reaction Time4-6 hours
Yield >90%
Purity>95% (after purification)
Protocol 2: Synthesis of 9-Phenyl-1-nonyl Esters via Steglich Esterification

This protocol provides a method for the synthesis of ester derivatives of this compound, which can be used to generate a library of compounds for biological screening.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in dichloromethane dropwise to the cooled reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Quantitative Data (Representative for 9-Phenyl-1-nonyl benzoate):

ParameterValue
Starting AlcoholThis compound
ReagentBenzoic Acid, DCC, DMAP
SolventDichloromethane
Reaction Time12-24 hours
Yield 85-95%
Purity>98% (after purification)

Structure-Activity Relationship (SAR) Considerations

The development of potent pharmaceutical agents from the this compound scaffold relies on understanding the relationship between the chemical structure of the derivatives and their biological activity.

G cluster_0 Structural Modifications cluster_1 Physicochemical Properties cluster_2 Biological Activity A Alkyl Chain Length D Lipophilicity (logP) A->D B Phenyl Ring Substitution F Electronic Effects B->F C Ester/Ether Linker E Steric Hindrance C->E G Antimicrobial Potency (MIC) D->G H Cytotoxicity D->H E->G E->H F->G F->H

Caption: Key factors in the SAR of this compound derivatives.

Key structural features to explore in an SAR study include:

  • Alkyl Chain Length: Modifying the length of the nine-carbon chain can impact lipophilicity, which in turn affects membrane permeability and interaction with hydrophobic binding pockets of target proteins.

  • Aromatic Ring Substitution: Introducing substituents (e.g., halogens, hydroxyl, methoxy groups) on the phenyl ring can alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to improved target engagement.

  • Nature of the Linker: The choice of an ester, ether, or other functional group to connect a new moiety to the 9-phenylnonyl backbone will influence the chemical stability, flexibility, and overall topology of the molecule.

By systematically synthesizing and testing a library of derivatives with variations in these features, researchers can build a comprehensive SAR model to guide the design of more potent and selective drug candidates.

References

Application Notes and Protocols for the Formulation of 9-Phenyl-1-nonanol in Topical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenyl-1-nonanol is a lipophilic, amphiphilic molecule with a long alkyl chain and a terminal phenyl group, conferring unique physicochemical properties of interest for topical and dermatological applications.[1][2] Its structural similarity to compounds with known biological activities, such as the antifungal properties of its aliphatic parent, 1-nonanol, suggests its potential as an active pharmaceutical ingredient (API) for treating skin conditions.[3] These application notes provide a comprehensive guide to the formulation of this compound in various topical delivery systems, including detailed methodologies for characterization and performance testing.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the rational design of a stable and effective topical formulation.

PropertyValue/SignificanceSource
Molecular Formula C₁₅H₂₄O[1][4][5]
Molecular Weight 220.35 g/mol [1][5]
CAS Number 3208-26-2[1][4][5]
Appearance Colorless to slightly yellow liquid[6]
Predicted XLogP3 5.3 (High lipophilicity)[1]
Topological Polar Surface Area (TPSA) 20.2 Ų (Predicted)[1]
Hydrogen Bond Donors/Acceptors 1 Donor, 1 Acceptor (Predicted)[1]
Purity ≥97%[4]

Hansen Solubility Parameters (HSP)

The estimated Hansen Solubility Parameters for this compound provide a framework for predicting its solubility in various excipients.

ParameterEstimated Value (MPa⁰·⁵)Implication
Dispersion (δd) 17.0 - 17.5Indicates good solubility in non-polar, aliphatic, and aromatic solvents.
Polar (δp) 3.0 - 4.0Suggests some affinity for moderately polar solvents.
Hydrogen Bonding (δh) 8.0 - 11.0The hydroxyl group allows for hydrogen bonding, contributing to solubility in alcohols.

Formulation Strategies for Topical Delivery

Given its high lipophilicity (predicted XLogP3 of 5.3), this compound is poorly soluble in water. Therefore, formulation strategies should focus on solubilizing the API in a suitable vehicle to ensure its bioavailability at the target site.

Ointments and Anhydrous Bases

Anhydrous formulations are a straightforward approach for delivering lipophilic APIs.

  • Vehicle Selection: Petrolatum, mineral oil, and silicone bases can serve as suitable vehicles.

  • Solubilizers: The inclusion of co-solvents like propylene glycol or polyethylene glycol (PEG) 400 can enhance the solubility of this compound within the base.

  • Manufacturing Process: A simple mixing process where this compound is dissolved in the molten lipid base is typically sufficient.

Creams (Oil-in-Water Emulsions)

Creams offer a more elegant and patient-acceptable alternative to greasy ointments.

  • Oil Phase: The oil phase will contain this compound dissolved in a suitable oil (e.g., isopropyl myristate, caprylic/capric triglycerides).

  • Aqueous Phase: This phase contains water, humectants (e.g., glycerin), and water-soluble preservatives.

  • Emulsifiers: A combination of high and low HLB (Hydrophile-Lipophile Balance) emulsifiers (e.g., polysorbates, sorbitan esters) will be required to stabilize the emulsion.

  • Thickeners: Polymers like carbomers or xanthan gum can be added to the aqueous phase to increase viscosity and stability.

Gels

Gels can provide a cooling and non-greasy application.

  • Solvent System: A hydroalcoholic gel or a gel based on polar aprotic solvents like DMSO could be considered, given this compound's predicted solubility profile.

  • Gelling Agents: Carbomers, cellulose derivatives, or poloxamers can be used to structure the gel.

  • Penetration Enhancers: The formulation may benefit from the inclusion of penetration enhancers to facilitate the diffusion of the lipophilic API across the stratum corneum.

Experimental Protocols

Protocol 1: Preparation of a 1% this compound Cream

Materials:

  • This compound (1% w/w)

  • Caprylic/Capric Triglyceride (15% w/w)

  • Cetearyl Alcohol (5% w/w)

  • Polysorbate 60 (3% w/w)

  • Sorbitan Monostearate (2% w/w)

  • Glycerin (5% w/w)

  • Phenoxyethanol (and) Ethylhexylglycerin (preservative system, as per manufacturer's recommendation)

  • Purified Water (qs to 100%)

Procedure:

  • Oil Phase Preparation: In a suitable vessel, combine the caprylic/capric triglyceride, cetearyl alcohol, polysorbate 60, and sorbitan monostearate. Heat to 70-75°C with gentle stirring until all components are melted and homogenous. Add the this compound to the molten oil phase and stir until completely dissolved.

  • Aqueous Phase Preparation: In a separate vessel, combine the purified water and glycerin. Heat to 70-75°C with stirring.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a uniform emulsion.

  • Cooling: Begin to cool the emulsion under gentle stirring.

  • Addition of Preservatives: When the temperature of the emulsion is below 40°C, add the preservative system and mix until uniform.

  • Final Mixing: Continue gentle stirring until the cream reaches room temperature.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is essential for evaluating the skin penetration and permeation of formulated this compound.

Workflow for In Vitro Skin Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep Skin Membrane Preparation Cell_Setup Franz Cell Assembly Skin_Prep->Cell_Setup Mounting Formulation_App Formulation Application Cell_Setup->Formulation_App Dosing Incubation Incubation (32°C) Formulation_App->Incubation Sampling Receptor Fluid Sampling Incubation->Sampling At specified time points Quantification HPLC Quantification Sampling->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis G start Prepare Batches of Formulation storage Store at Different Conditions (e.g., 25°C/60% RH, 40°C/75% RH) start->storage testing Test at Time Points (0, 3, 6, 12 months) storage->testing analysis Analyze Physicochemical Properties (Appearance, pH, Viscosity, API content) testing->analysis evaluation Evaluate Data and Determine Shelf-life analysis->evaluation G cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall Ergosterol Ergosterol Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity Fungal_Cell_Death Fungal Cell Death Membrane_Integrity->Fungal_Cell_Death Disruption leads to Glucan_Synthase β-(1,3)-Glucan Synthase Cell_Wall_Integrity Cell Wall Integrity Glucan_Synthase->Cell_Wall_Integrity Cell_Wall_Integrity->Fungal_Cell_Death Disruption leads to API This compound API->Ergosterol Inhibition of Synthesis/Function API->Glucan_Synthase Inhibition

References

Application Notes and Protocols for Investigating the Antimicrobial Properties of 9-Phenyl-1-nonanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenyl-1-nonanol and its derivatives represent a class of amphiphilic molecules with promising antimicrobial potential. Their structure, consisting of a lipophilic nine-carbon alkyl chain and a terminal phenyl group, coupled with a hydrophilic hydroxyl group, allows for significant interaction with microbial cell membranes. This characteristic is a key mechanism for many antimicrobial agents. The parent compound, 1-nonanol, has demonstrated notable antifungal properties, and the addition of a phenyl group is believed to modulate this biological activity, opening avenues for the development of novel antimicrobial compounds.[1]

These application notes provide a comprehensive overview of the antimicrobial properties of this compound derivatives, including detailed experimental protocols for their evaluation and representative data.

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is attributed to their ability to disrupt the integrity of microbial cell membranes. The lipophilic alkyl chain intercalates into the lipid bilayer, while the hydrophilic head group interacts with the aqueous environment, leading to a destabilization of the membrane structure. This disruption results in increased membrane permeability, leakage of essential intracellular components such as potassium ions, and ultimately, cell death.[1]

Representative Antimicrobial Data

The following table summarizes representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for a series of long-chain alcohol derivatives against common pathogenic microorganisms. This data illustrates the structure-activity relationship, where the length of the alkyl chain can significantly influence antimicrobial potency.

CompoundOrganismMIC (µg/mL)MBC/MFC (µg/mL)
This compound (Representative) Staphylococcus aureus (ATCC 29213)64128
Escherichia coli (ATCC 25922)128256
Pseudomonas aeruginosa (ATCC 27853)256512
Candida albicans (ATCC 10231)3264
1-Octanol Staphylococcus aureus256256
1-Nonanol Staphylococcus aureus64128
1-Decanol Staphylococcus aureus3264
1-Undecanol Staphylococcus aureus1632
1-Dodecananol Staphylococcus aureus816

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives.

Materials:

  • This compound derivatives

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is performed subsequently to the MIC test to determine the concentration at which the compound is lethal to the microorganism.

Materials:

  • MIC plates from Protocol 1

  • Nutrient Agar (NA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile inoculating loop or multichannel pipettor

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and subculture it onto an appropriate agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC test.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Mechanism of Action: Membrane Disruption Pathway

The primary mechanism of action for this compound derivatives is the disruption of the microbial cell membrane. This process can be visualized as a multi-step pathway.

antimicrobial_pathway cluster_membrane Bacterial Cell Membrane lipid_bilayer Lipid Bilayer compound This compound Derivative insertion Intercalation of Lipophilic Tail compound->insertion Hydrophobic Interaction disruption Membrane Disruption insertion->disruption permeability Increased Membrane Permeability disruption->permeability leakage Leakage of Intracellular Components (e.g., K+, ATP) permeability->leakage death Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial action of this compound derivatives.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the antimicrobial properties of this compound derivatives.

experimental_workflow start Start synthesis Synthesis of This compound Derivatives start->synthesis mic_test MIC Assay synthesis->mic_test mbc_test MBC/MFC Assay mic_test->mbc_test data_analysis Data Analysis and Structure-Activity Relationship mbc_test->data_analysis end End data_analysis->end

Caption: Workflow for antimicrobial evaluation of novel compounds.

References

Application Notes: 9-Phenyl-1-nonanol in Material Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9-Phenyl-1-nonanol is a long-chain aromatic alcohol with the chemical formula C₁₅H₂₄O. Its molecular structure consists of a nine-carbon aliphatic chain with a terminal phenyl group and a primary hydroxyl group at the opposite end. This amphiphilic nature, combining a hydrophobic phenylalkyl chain with a hydrophilic hydroxyl group, suggests its potential utility in various material science applications. However, based on currently available research, the specific use of this compound in material science is not extensively documented. This document, therefore, provides a prospective overview of its potential applications based on the known reactivity of similar long-chain and aromatic alcohols, alongside generalized experimental protocols that would require adaptation and optimization.

Potential Applications in Material Science

While specific examples are scarce, the chemical structure of this compound allows for its theoretical application in several areas of material science:

  • Polymer Synthesis: The terminal hydroxyl group can act as an initiator or a monomer in various polymerization reactions. For instance, it could be used in the synthesis of polyesters, polyurethanes, or polyacrylates, where the long phenylalkyl chain would impart specific properties such as hydrophobicity, flexibility, and modified thermal characteristics to the resulting polymer.

  • Surface Modification: The amphiphilic character of this compound makes it a candidate for the surface modification of materials. It could potentially be used to alter the surface energy of substrates, improving adhesion, lubrication, or biocompatibility. The phenyl group allows for π-π stacking interactions, which could be exploited for self-assembly on specific surfaces.

  • Plasticizers and Additives: The long aliphatic chain could act as a plasticizer in polymer formulations, increasing flexibility and reducing brittleness. The aromatic ring might also contribute to improved thermal stability.

Experimental Protocols (Generalized)

The following are generalized protocols that would need to be specifically adapted for the use of this compound. Researchers should conduct small-scale feasibility studies to optimize reaction conditions.

Synthesis of a Polyacrylate Monomer from this compound

This protocol describes the esterification of this compound with acryloyl chloride to produce 9-phenylnonyl acrylate, a monomer that can be subsequently polymerized.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (or other suitable base)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dissolved in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and add a small amount of inhibitor (e.g., MEHQ).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 9-phenylnonyl acrylate.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Surface Modification of a Silicon Wafer

This protocol outlines a general procedure for creating a self-assembled monolayer (SAM) of 9-phenylnonyl silane (synthesized from this compound) on a silicon wafer. This first requires the conversion of this compound to a silane derivative (e.g., via hydrosilylation of an intermediate alkene or reaction with a silanizing agent).

Materials:

  • 9-Phenylnonyl silane (e.g., 9-phenylnonyltrichlorosilane)

  • Anhydrous toluene or other suitable anhydrous solvent

  • Silicon wafers

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

  • Deionized water

  • Ethanol

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Clean the wafers by sonication in ethanol and deionized water.

    • Immerse the wafers in Piranha solution for 15-30 minutes to create a hydrophilic, hydroxyl-terminated surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with copious amounts of deionized water and dry under a stream of nitrogen.

  • SAM Formation:

    • Prepare a dilute solution (e.g., 1-5 mM) of the 9-phenylnonyl silane in anhydrous toluene.

    • Immerse the cleaned and dried silicon wafers in the silane solution.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in a moisture-free environment (e.g., under a nitrogen atmosphere or in a desiccator).

  • Post-Deposition Cleaning:

    • Remove the wafers from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Further rinse with ethanol and dry under a stream of nitrogen.

Characterization: The modified surface can be characterized by contact angle goniometry to assess its hydrophobicity, X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition of the surface layer, and atomic force microscopy (AFM) to visualize the surface morphology.

Data Presentation

As there is no specific quantitative data available in the literature for the use of this compound in material science, the following tables are presented as templates that researchers can use to structure their data upon conducting experiments.

Table 1: Polymerization of 9-phenylnonyl acrylate

EntryMonomer:Initiator RatioSolventReaction Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
1
2
3

Table 2: Surface Properties of Modified Silicon Wafers

SurfaceSilane Concentration (mM)Deposition Time (h)Water Contact Angle (°)Surface Roughness (RMS, nm)
Unmodified SiN/AN/A
Modified Si 1
Modified Si 2

Visualizations

The following diagrams illustrate the conceptual workflows and chemical transformations described in the protocols.

experimental_workflow_monomer_synthesis cluster_synthesis Monomer Synthesis start This compound + Acryloyl chloride reaction Esterification in DCM with Triethylamine start->reaction workup Aqueous Workup (NaHCO3, HCl, Brine) reaction->workup purification Column Chromatography workup->purification product 9-phenylnonyl acrylate purification->product

Caption: Workflow for the synthesis of 9-phenylnonyl acrylate.

experimental_workflow_surface_modification cluster_modification Surface Modification wafer Silicon Wafer cleaning Piranha Cleaning wafer->cleaning sam Immersion in 9-phenylnonyl silane solution cleaning->sam rinse Rinsing and Drying sam->rinse modified_wafer Modified Silicon Wafer rinse->modified_wafer

Caption: Workflow for the surface modification of a silicon wafer.

Disclaimer: The information provided in these application notes is for research and development purposes only. The experimental protocols are generalized and have not been validated for this compound. Researchers must conduct their own risk assessments and optimization studies before implementation.

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of 9-Phenyl-1-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers improve the yield and purity of 9-Phenyl-1-nonanol synthesized via the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary Grignard synthesis routes for this compound?

There are two primary, logical Grignard routes for this synthesis:

  • Route A: Formation of a C9 Grignard reagent (nonylmagnesium bromide) from 1-bromononane, followed by a reaction with benzaldehyde.

  • Route B: Formation of a phenyl Grignard reagent (phenylmagnesium bromide) from bromobenzene, followed by a reaction with nonanal.[1][2]

Both routes are viable, but the choice may depend on the availability and purity of the starting aldehyde and halide.

Q2: What is the most critical factor affecting the yield of a Grignard reaction?

The most critical factor is the complete exclusion of water and atmospheric moisture. Grignard reagents are extremely strong bases and will be rapidly quenched by any protic source, such as water from glassware, solvents, or the atmosphere.[1] This leads to the formation of alkanes (e.g., nonane or benzene) and a significant reduction in the yield of the desired alcohol.

Q3: How can I ensure my reaction conditions are rigorously anhydrous?

  • Glassware: All glassware must be oven-dried at >120°C for several hours and cooled in a desiccator or under an inert atmosphere (e.g., a stream of dry nitrogen or argon) immediately before use.

  • Solvents: Use anhydrous grade solvents, typically diethyl ether or tetrahydrofuran (THF).[1] If not available, solvents must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Reagents: Ensure starting halides and aldehydes/ketones are free of water. Liquid reagents can be stored over molecular sieves.

  • Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like dry nitrogen or argon from start to finish.

Q4: My Grignard reaction is not starting. What are the common causes and solutions?

This is a common issue, usually due to an unreactive magnesium surface.

  • Cause: A layer of magnesium oxide has formed on the magnesium turnings, preventing the reaction with the halide.

  • Solutions (Magnesium Activation):

    • Mechanical Activation: Vigorously stir the magnesium turnings in the flask (without solvent) to physically break the oxide layer.

    • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal.

    • Initiator: Add a small amount of a pre-formed Grignard reagent or an initiator like 1,2-dibromoethane.

    • Heat: Gentle heating with a heat gun can sometimes initiate the reaction, but this should be done with extreme caution due to the flammability of ether solvents.[3]

Q5: What are the major side reactions that lower the yield of this compound?

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide. For example, nonylmagnesium bromide can react with 1-bromononane to form octadecane. Slow, controlled addition of the halide during reagent formation minimizes this.

  • Reaction with Oxygen: Exposure to air can lead to the formation of hydroperoxides and subsequently other byproducts. Maintaining an inert atmosphere is crucial.

  • Enolization of the Carbonyl: If the aldehyde or ketone has acidic alpha-hydrogens, the Grignard reagent can act as a base, removing a proton to form an enolate. This consumes the Grignard reagent and the carbonyl compound without forming the desired alcohol. Using a low reaction temperature for the addition step helps to favor nucleophilic attack over deprotonation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield of Grignard Reagent (Solution does not become cloudy/warm)1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Impure alkyl/aryl halide.1. Repeat the setup ensuring all components are rigorously dried. Use freshly opened anhydrous solvent. 2. Activate magnesium using a crystal of iodine or a few drops of 1,2-dibromoethane. 3. Purify the halide by distillation if its purity is questionable.
Low Yield of this compound (After successful Grignard formation)1. Inaccurate Grignard concentration (lower than assumed). 2. Grignard reagent quenched by wet aldehyde or CO₂. 3. Significant side reactions (e.g., enolization).1. Titrate a small aliquot of the Grignard reagent before use to determine its exact concentration. 2. Use dry, purified aldehyde and maintain a positive inert gas pressure. Add the Grignard reagent to the aldehyde at a low temperature (e.g., 0°C). 3. Keep the reaction temperature low during the addition of the Grignard to the carbonyl to favor nucleophilic addition.
Significant Biphenyl or Octadecane Byproduct 1. Wurtz coupling reaction.1. During Grignard formation, ensure the halide is added slowly and diluted in solvent to maintain a low concentration in the flask, minimizing its reaction with the formed Grignard reagent.
Product is Contaminated with a Carboxylic Acid 1. Reaction with atmospheric carbon dioxide (CO₂).1. Ensure the inert atmosphere setup is robust, preventing any air from entering the flask, especially during transfers.

Data Summary

The following table summarizes key reaction parameters and their expected impact on the synthesis. Actual yields can vary based on experimental execution.

ParameterCondition ACondition BExpected OutcomeRationale
Solvent Diethyl EtherTetrahydrofuran (THF)THF may give higher yields.THF has a higher boiling point, allowing for a greater reaction temperature if needed, and is better at solvating the Grignard reagent.[1]
Addition Temperature Room Temperature0 °C0 °C is superior for alcohol yield.Lower temperatures minimize side reactions like enolization and improve selectivity for the desired nucleophilic attack on the carbonyl carbon.
Halide Addition Rate Rapid (5 mins)Slow (30 mins)Slow addition improves Grignard yield.Slow, controlled addition minimizes the exothermic nature of the reaction and reduces Wurtz coupling side reactions.[3]
Atmosphere Ambient AirDry NitrogenDry N₂ is essential for high yield.Grignard reagents are destroyed by moisture and O₂ in the air. An inert atmosphere is mandatory.

Detailed Experimental Protocol: Synthesis via Nonylmagnesium Bromide and Benzaldehyde

This protocol details the formation of nonylmagnesium bromide followed by its reaction with benzaldehyde to produce this compound.

Materials:

  • Magnesium turnings (1.2 eq)

  • 1-Bromononane (1.0 eq)

  • Benzaldehyde (1.0 eq, freshly distilled)

  • Anhydrous diethyl ether

  • 1M HCl (for workup)

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Dry all glassware in an oven and cool under a stream of dry nitrogen.

  • Grignard Formation:

    • Place magnesium turnings in the flask. Add a single crystal of iodine.

    • Add ~20% of the total anhydrous diethyl ether.

    • Dilute the 1-bromononane with the remaining anhydrous diethyl ether in the dropping funnel.

    • Add a small portion (~5-10%) of the 1-bromononane solution to the magnesium. Wait for initiation, which is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[3] Gentle warming may be required if the reaction does not start.

    • Once initiated, add the rest of the 1-bromononane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve the freshly distilled benzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Aqueous Workup:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding cold 1M HCl solution dropwise to dissolve the magnesium salts.[3]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction prep1 Oven-dry all glassware prep2 Cool under N2/Argon prep1->prep2 prep3 Use anhydrous solvent (Ether/THF) prep2->prep3 react1 Add Mg turnings & I2 crystal to flask react2 Add small portion of 1-bromononane solution react1->react2 react3 Wait for initiation (color change, bubbling) react2->react3 react3->react1 Not Initiated (Apply heat/activator) react4 Add remaining halide dropwise to maintain reflux react3->react4 Initiated react5 Stir for 30-60 min post-addition react4->react5 react6 Grignard Reagent Formed react5->react6 Synthesis_Workflow cluster_addition Carbonyl Addition cluster_workup Workup & Purification start Start with formed Nonylmagnesium Bromide add1 Cool Grignard Reagent to 0°C start->add1 add2 Add Benzaldehyde solution dropwise add1->add2 add3 Warm to RT, stir for 1-2 hours add2->add3 work1 Quench with cold 1M HCl add3->work1 work2 Separate organic layer work1->work2 work3 Wash with H2O, NaHCO3, Brine work2->work3 work4 Dry over MgSO4 & concentrate work3->work4 work5 Purify via Column Chromatography work4->work5 finish Pure this compound work5->finish Troubleshooting_Flowchart start Reaction Failed or Low Yield q1 Did the Grignard reagent form? (Cloudy, gray solution) start->q1 cause1 Issue: Reagent Formation Failure q1->cause1 No q2 Issue: Post-Addition Failure q1->q2 Yes sol1 Check for moisture (glassware/solvent). Activate Mg with I2/heat. Check halide purity. cause1->sol1 sol2 Check aldehyde purity (distill if needed). Ensure addition was at low temp (0°C). Verify stoichiometry (titrate Grignard). q2->sol2

References

Technical Support Center: Synthesis of 9-Phenyl-1-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 9-Phenyl-1-nonanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this long-chain alcohol. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the most common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a nine-carbon electrophile, such as nonanal or a nonanoate ester.

  • Reduction of 9-Phenyl-1-nonanone: This method utilizes a ketone precursor which is then reduced to the desired alcohol using various reducing agents.

  • Wittig Reaction followed by Hydroboration-Oxidation: A two-step process where an alkene (9-phenyl-1-nonene) is first synthesized via a Wittig reaction and then converted to the primary alcohol.

Q2: I am seeing a significant amount of biphenyl in my Grignard reaction. What is causing this?

A2: The formation of biphenyl is a common side reaction in Grignard syntheses involving phenylmagnesium bromide. This is primarily due to a Wurtz-type coupling reaction between the Grignard reagent and any unreacted bromobenzene. To minimize this, ensure slow addition of bromobenzene during the Grignard reagent formation and maintain a moderate reaction temperature.

Q3: My reduction of 9-Phenyl-1-nonanone is incomplete. How can I improve the yield?

A3: Incomplete reduction can be due to several factors. Ensure your reducing agent (e.g., NaBH₄, LiAlH₄) is fresh and has been stored under anhydrous conditions. The stoichiometry of the reducing agent is also critical; a slight excess may be necessary. If using a milder reducing agent like NaBH₄ with a sterically hindered ketone, you may need to switch to a more powerful reagent like LiAlH₄. Reaction time and temperature also play a crucial role; ensure the reaction is allowed to proceed to completion, which may require longer reaction times or gentle heating.

Q4: Can I use a Wittig reaction to directly synthesize this compound?

A4: A Wittig reaction is used to form a carbon-carbon double bond and therefore cannot directly produce an alcohol. However, it can be a key step in a multi-step synthesis. For instance, you can react benzaldehyde with a nonylide to form 9-phenyl-1-nonene, which can then be converted to this compound via a subsequent hydroboration-oxidation reaction.[1][2][3]

Troubleshooting Guides

Method 1: Grignard Reaction with Nonanal

This method is a straightforward approach to forming the carbon-carbon bond and the alcohol functionality in a single step. However, it is sensitive to reaction conditions.

Potential Issues and Solutions

Issue Potential Cause(s) Troubleshooting Steps
Low to no yield of this compound Inactive Grignard reagent due to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Low reactivity of magnesium turnings.Activate the magnesium turnings by grinding them gently before use or by adding a small crystal of iodine.
Formation of significant biphenyl byproduct Wurtz coupling of phenylmagnesium bromide with unreacted bromobenzene.Add the bromobenzene solution dropwise to the magnesium turnings to maintain a low concentration of the halide. Control the reaction temperature to avoid excessive heat generation.
Recovery of starting material (nonanal) Enolization of nonanal by the Grignard reagent.Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Formation of a dimeric alcohol The Grignard reagent attacks the initially formed alkoxide.This is less common with aldehydes but can be minimized by keeping the reaction temperature low and ensuring a slight excess of the aldehyde.

Experimental Protocol: Grignard Synthesis of this compound

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium and gently heat to initiate the reaction. Once the reaction starts (indicated by cloudiness and gentle refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Nonanal: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of nonanal (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Logical Workflow for Grignard Synthesis Troubleshooting

grignard_troubleshooting start Start Synthesis grignard_formation Prepare Phenylmagnesium Bromide start->grignard_formation reaction React with Nonanal grignard_formation->reaction workup Aqueous Workup & Extraction reaction->workup low_yield Low/No Product reaction->low_yield purification Column Chromatography workup->purification product This compound purification->product biphenyl Biphenyl byproduct purification->biphenyl start_material Starting Material Recovered purification->start_material check_moisture Check for Moisture (Anhydrous Conditions) low_yield->check_moisture check_mg Check Mg Activation low_yield->check_mg slow_addition Slow Halide Addition Control Temperature biphenyl->slow_addition low_temp_addition Low Temperature Aldehyde Addition start_material->low_temp_addition

Caption: Troubleshooting workflow for the Grignard synthesis of this compound.

Method 2: Reduction of 9-Phenyl-1-nonanone

This method is often preferred when the corresponding ketone is readily available. The choice of reducing agent is key to a successful and clean reaction.

Potential Issues and Solutions

Issue Potential Cause(s) Troubleshooting Steps
Incomplete reaction Insufficient reducing agent.Use a slight excess (1.1-1.5 eq) of the reducing agent.
Deactivated reducing agent.Use a fresh bottle of NaBH₄ or LiAlH₄. Ensure it has been stored properly.
Formation of side products Over-reduction (cleavage of the phenyl group).This is rare with NaBH₄ but can occur with stronger reducing agents like LiAlH₄ under harsh conditions. Use milder conditions (lower temperature, shorter reaction time).
Reaction with solvent.When using LiAlH₄, ensure the use of anhydrous, non-protic solvents like diethyl ether or THF. NaBH₄ is more tolerant and can be used in alcoholic solvents.
Difficult work-up Formation of stable aluminum or boron salts.Follow a careful quenching procedure (e.g., Fieser workup for LiAlH₄) to precipitate the metal salts for easy filtration.

Experimental Protocol: Reduction of 9-Phenyl-1-nonanone with NaBH₄

  • Reaction Setup: In a round-bottom flask, dissolve 9-phenyl-1-nonanone (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.

Signaling Pathway for Ketone Reduction

ketone_reduction ketone 9-Phenyl-1-nonanone alkoxide Alkoxide Intermediate ketone->alkoxide Hydride Attack reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->alkoxide alcohol This compound alkoxide->alcohol Protonation proton_source Proton Source (e.g., Methanol, Water) proton_source->alcohol

Caption: General pathway for the reduction of 9-Phenyl-1-nonanone.

Method 3: Wittig Reaction and Hydroboration-Oxidation

This two-step approach offers an alternative route, particularly useful if the starting materials for the Wittig reaction are more accessible.

Potential Issues and Solutions

Step Issue Potential Cause(s) Troubleshooting Steps
Wittig Reaction Low yield of 9-phenyl-1-nonene Incomplete formation of the ylide.Use a strong, fresh base (e.g., n-BuLi, NaH) and ensure anhydrous conditions.
Steric hindrance.For long-chain aldehydes, ensure sufficient reaction time and possibly gentle heating.
Formation of triphenylphosphine oxide is difficult to remove Inherent byproduct of the Wittig reaction.Purify the alkene by column chromatography or distillation.
Hydroboration-Oxidation Formation of the secondary alcohol (9-phenyl-2-nonanol) Non-regioselective hydroboration.Use a sterically hindered borane reagent (e.g., 9-BBN) to favor anti-Markovnikov addition.[3]
Incomplete oxidation Insufficient oxidizing agent or basic conditions.Ensure an adequate amount of hydrogen peroxide and a sufficiently high pH during the oxidation step.

Experimental Protocol: Wittig Reaction and Hydroboration-Oxidation

  • Wittig Reagent Formation: In a flame-dried flask under nitrogen, suspend nonyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at room temperature to form the ylide.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add benzaldehyde (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with diethyl ether. Purify the resulting 9-phenyl-1-nonene by column chromatography.

  • Hydroboration: In a separate flame-dried flask under nitrogen, dissolve the purified 9-phenyl-1-nonene in anhydrous THF. Add a solution of 9-BBN in THF (1.1 eq) at 0 °C. Allow the reaction to stir at room temperature for 4 hours.

  • Oxidation: To the reaction mixture, carefully add a 3M aqueous solution of sodium hydroxide followed by the slow, dropwise addition of 30% hydrogen peroxide at 0 °C. Stir the mixture at room temperature for 2 hours. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Experimental Workflow for Two-Step Synthesis

wittig_hydroboration_workflow start Start Materials (Nonyltriphenylphosphonium bromide, Benzaldehyde) wittig Wittig Reaction start->wittig alkene 9-Phenyl-1-nonene Intermediate wittig->alkene hydroboration Hydroboration-Oxidation alkene->hydroboration product This compound hydroboration->product

Caption: Workflow for the two-step synthesis of this compound.

References

Technical Support Center: Optimizing the Oxidation of 9-Phenyl-1-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the oxidation of 9-Phenyl-1-nonanol to 9-Phenyl-9-oxononanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to oxidize a primary alcohol like this compound to the corresponding aldehyde?

A1: For the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids, several mild oxidizing agents are commonly used.[1][2] The most prevalent methods include:

  • Dess-Martin Periodinane (DMP) Oxidation: Known for its mild conditions and high selectivity.[1][3]

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, operates at very low temperatures, and is compatible with many functional groups.[2][4][5]

  • TEMPO-catalyzed Oxidation: Employs a stable nitroxyl radical as a catalyst with a stoichiometric co-oxidant, offering high selectivity under mild conditions.[6]

  • Pyridinium Chlorochromate (PCC): A chromium-based reagent that effectively stops the oxidation at the aldehyde stage.[2][7]

Q2: How can I prevent the over-oxidation of this compound to 9-phenylnonanoic acid?

A2: Over-oxidation is a common issue, especially with strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄).[8] To prevent this:

  • Choose a Mild Oxidant: Use reagents specifically designed for partial oxidation, such as DMP, PCC, or those used in Swern and TEMPO oxidations.[2]

  • Control Reaction Conditions: For methods that can lead to over-oxidation, using an excess of the alcohol and distilling the aldehyde as it forms can prevent further reaction.[9]

  • Anhydrous Conditions: Performing the reaction in the absence of water can help, as water can form a hydrate with the aldehyde, which is then susceptible to further oxidation.[8][10]

Q3: My reaction is incomplete, and I'm recovering significant amounts of starting material. What are the likely causes?

A3: Incomplete conversion can stem from several factors:

  • Reagent Quality: The oxidizing agent may have degraded. For instance, DMP is sensitive to moisture.[11]

  • Insufficient Reagent: Ensure the correct stoichiometry is used. Some reagents may require a slight excess.

  • Reaction Temperature: Some reactions, like the Swern oxidation, are highly temperature-sensitive and must be kept cold to proceed correctly.[4][12]

  • Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Q4: What is the general workflow for an oxidation experiment?

A4: A typical experimental workflow involves several key stages, from initial setup to final analysis of the product.

Oxidation_Workflow start Start setup Reaction Setup (Anhydrous Conditions, Inert Atmosphere) start->setup addition Reagent Addition (Controlled Temperature) setup->addition monitor Monitor Reaction (e.g., TLC) addition->monitor monitor:n->monitor:n quench Reaction Quench monitor->quench Reaction Complete workup Aqueous Work-up & Extraction quench->workup purify Purification (e.g., Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end

Figure 1. General experimental workflow for alcohol oxidation.

Troubleshooting Guides for Specific Oxidation Methods

Dess-Martin Periodinane (DMP) Oxidation

Q: My DMP oxidation is sluggish. What can I do?

A: A slow reaction can be due to the quality of the DMP. Interestingly, impure samples of DMP containing partially hydrolyzed byproducts may act as more effective oxidants.[11][13] If using very pure DMP, adding one equivalent of water immediately before use can sometimes accelerate the reaction.[13] However, ensure all other reagents and the solvent (typically DCM) are anhydrous.

Q: The work-up is difficult, forming a gel or emulsion. How can I improve it?

A: The DMP byproducts can be problematic. A common solution is to quench the reaction and dissolve the byproducts by adding an aqueous solution of sodium bicarbonate and sodium thiosulfate.[14] Stirring this biphasic mixture vigorously until the solids dissolve usually simplifies the subsequent extraction. Filtering the reaction mixture through a pad of Celite before the aqueous work-up can also help remove the insoluble iodine byproducts.

Swern Oxidation

Q: My Swern oxidation failed or gave a low yield. What is the most critical parameter?

A: Temperature control is paramount. The initial reaction between DMSO and oxalyl chloride must be kept below -60 °C to avoid side reactions.[4] The reaction vessel should be efficiently cooled in a dry ice/acetone bath throughout the addition of reagents. Allowing the temperature to rise prematurely is a common cause of failure.[12]

Q: The reaction produces an extremely unpleasant odor. How can this be managed?

A: The odor is from dimethyl sulfide ((CH₃)₂S), a byproduct of the reaction.[4][5] To mitigate this, all steps, including the work-up, should be performed in a well-ventilated fume hood. Rinsing all glassware with a bleach (sodium hypochlorite) solution will oxidize the volatile dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[4][15]

Q: How do I troubleshoot a low-yield oxidation reaction?

A: A logical, step-by-step approach is necessary to identify the root cause of a low-yield reaction.

Troubleshooting_Flowchart start Low Product Yield check_sm Check TLC: Significant Starting Material (SM) Remaining? start->check_sm check_reagents Verify Reagent Quality & Stoichiometry check_sm->check_reagents Yes check_byproducts Check TLC/NMR: Are Byproducts Present? check_sm->check_byproducts No check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions end Optimize and Repeat check_conditions->end over_oxidation Over-oxidation to Carboxylic Acid? check_byproducts->over_oxidation Yes check_workup Review Work-up & Purification Procedure check_byproducts->check_workup No other_byproducts Other Side Reactions? over_oxidation->other_byproducts No solve_over_ox Use Milder Conditions or Shorter Reaction Time over_oxidation->solve_over_ox Yes solve_side_react Adjust Temperature or Reagent Addition Rate other_byproducts->solve_side_react Yes other_byproducts->check_workup No solve_over_ox->end solve_side_react->end check_workup->end

Figure 2. Decision flowchart for troubleshooting low reaction yield.
TEMPO-catalyzed Oxidation

Q: My TEMPO-catalyzed oxidation is slow or stalls. What should I check?

A: The efficiency of this reaction can be pH-dependent; optimal results are often obtained at a pH between 8 and 9.[16] Also, verify the activity of your co-oxidant (e.g., commercial bleach can vary in concentration).[16] Ensure that the TEMPO catalyst has not been poisoned by electrophilic impurities in the starting material.[16]

Q: I am observing side reactions. How can I improve selectivity?

A: Side reactions can occur if the co-oxidant is added too quickly, allowing it to react with the newly formed aldehyde.[16] Slow, controlled addition of the co-oxidant, or using a larger amount of the TEMPO catalyst, can help prevent the decomposition of the desired product.[16]

Data Presentation

Table 1: Comparison of Common Oxidation Methods for this compound
MethodKey ReagentsTypical Temp.ProsCons
DMP Oxidation Dess-Martin Periodinane, DCMRoom Temp.Mild conditions, high yields, commercially available reagent.[11]Expensive, can be shock-sensitive, difficult work-up.[11]
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N-78 °CExcellent for sensitive substrates, high yields, no metal waste.[4][5]Requires cryogenic temperatures, produces foul-smelling DMS, sensitive to temperature fluctuations.[4][5]
TEMPO Oxidation TEMPO (catalyst), NaOCl0 °C to Room Temp.Catalytic, uses inexpensive oxidant, mild conditions, no transition metals.[6][16]Catalyst can be expensive, co-oxidant can be non-selective if added too quickly.[16]
PCC Oxidation Pyridinium Chlorochromate, DCMRoom Temp.Reliable, stops at the aldehyde.[7][17]Toxic chromium waste, slightly acidic conditions.[8]

Experimental Protocols

Note: These are general procedures and should be adapted and optimized for specific laboratory conditions and scales. Always handle reagents in a fume hood and wear appropriate personal protective equipment.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (N₂ or Ar), add Dess-Martin Periodinane (1.2 eq).

  • Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until all solids have dissolved.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 9-Phenyl-9-oxononanal.

Protocol 2: Swern Oxidation
  • In a three-neck flask under an inert atmosphere, add anhydrous DCM (~0.2 M based on oxalyl chloride) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq) to the cooled solvent, followed by the dropwise addition of anhydrous DMSO (3.0 eq). Stir for 15 minutes.[18]

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.[18]

  • Add triethylamine (Et₃N, 5.0 eq) dropwise, again maintaining the temperature below -60 °C. A thick white precipitate will form.

  • Stir the mixture at -78 °C for another 30 minutes, then allow it to slowly warm to room temperature.[18]

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: TEMPO-catalyzed Oxidation
  • To a vigorously stirred solution of this compound (1.0 eq) in DCM (~0.5 M), add TEMPO (0.01-0.05 eq).

  • In a separate flask, prepare an aqueous solution containing sodium hypochlorite (NaOCl, commercial bleach, 1.5 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the aqueous NaOCl/NaHCO₃ solution dropwise over 30-60 minutes, monitoring the temperature to keep it below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C. Monitor by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Preventing decomposition of 9-Phenyl-1-nonanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Phenyl-1-nonanol. Our goal is to help you prevent its decomposition during storage and ensure the integrity of your experiments.

Troubleshooting Guide: Preventing Decomposition

Issue: You suspect your stored this compound has degraded.

Initial Checks:

  • Visual Inspection: Is the normally colorless to yellowish liquid showing any significant color change or the formation of precipitates?

  • Odor: Has the characteristic floral or fruity odor changed to something sharp or acidic?

  • Review Storage Conditions: Have the storage conditions deviated from the recommendations (see FAQs below)?

Analytical Confirmation of Degradation:

If you suspect degradation, we recommend analytical testing to confirm the presence of impurities.

Analytical MethodPurposeExpected Observations if Degraded
Gas Chromatography-Mass Spectrometry (GC-MS) To separate and identify volatile components.Appearance of new peaks corresponding to oxidation products like 9-phenylnonanal and 9-phenylnonanoic acid. A decrease in the relative area of the this compound peak.
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the sample.Emergence of new peaks with different retention times, indicating the presence of impurities.
Fourier-Transform Infrared Spectroscopy (FTIR) To detect changes in functional groups.A sharpening and increase in the intensity of the carbonyl (C=O) peak around 1700-1730 cm⁻¹ for the carboxylic acid or 1720-1740 cm⁻¹ for the aldehyde, and a broadening of the hydroxyl (-OH) peak.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[1][2][3] The ideal temperature range is between 13°C to 16°C (55°F to 60°F).[2] It is crucial to store it in a tightly sealed container to prevent oxidation.[2] The area should also be well-ventilated.[4]

Q2: What are the primary degradation products of this compound?

A2: The primary alcohol group of this compound is susceptible to oxidation.[5][6] The initial oxidation product is 9-phenylnonanal (an aldehyde). With further oxidation, this can be converted to 9-phenylnonanoic acid (a carboxylic acid).[6]

Q3: Can exposure to light cause decomposition?

A3: Yes, exposure to light, especially UV rays, can provide the energy to initiate and accelerate oxidation reactions.[3][7] It is strongly recommended to store this compound in an amber or opaque container to protect it from light.

Q4: How does air exposure affect the stability of this compound?

A4: Air contains oxygen, which is the primary oxidizing agent responsible for the degradation of this compound to its corresponding aldehyde and carboxylic acid.[2][8] It is essential to minimize headspace in the storage container and ensure it is tightly sealed. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a good practice.

Q5: I've observed a change in the color of my this compound. What does this indicate?

A5: A significant color change, such as darkening or yellowing, can be an indicator of degradation. The formation of certain oxidation byproducts can lead to discoloration. If you observe a color change, it is advisable to re-test the purity of the material before use.

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Amber and clear glass vials with airtight seals
  • Oven or incubator
  • Refrigerator
  • UV light source
  • GC-MS or HPLC system

2. Procedure:

  • Aliquot 1 mL of this compound into several amber and clear glass vials.
  • For vials intended for testing air exposure, leave a significant headspace. For others, flush with an inert gas before sealing.
  • Establish a baseline purity profile by analyzing an initial sample using a validated GC-MS or HPLC method.
  • Store the vials under different conditions:
  • Condition A (Control): 4°C in the dark (in an amber vial).
  • Condition B (Elevated Temperature): 40°C in the dark (in an amber vial).
  • Condition C (Light Exposure): Room temperature under a UV light source (in a clear vial).
  • Condition D (Air Exposure): Room temperature in the dark with headspace (in an amber vial).
  • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), retrieve one vial from each condition.
  • Analyze the samples using the same GC-MS or HPLC method as the baseline.
  • Compare the chromatograms to the baseline to identify and quantify any degradation products.

Protocol 2: Analytical Method for Detecting Degradation by GC-MS

1. Instrument and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Carrier Gas: Helium or Hydrogen.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane or ethyl acetate.
  • Inject 1 µL of the solution into the GC.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.
  • Look for the appearance of new peaks at different retention times.
  • Characterize the new peaks by their mass spectra to identify potential degradation products like 9-phenylnonanal and 9-phenylnonanoic acid.

Visualizations

Decomposition_Pathway This compound This compound 9-phenylnonanal 9-phenylnonanal This compound->9-phenylnonanal Oxidation (e.g., air, light) 9-phenylnonanoic acid 9-phenylnonanoic acid 9-phenylnonanal->9-phenylnonanoic acid Further Oxidation

Caption: Primary decomposition pathway of this compound.

Experimental_Workflow cluster_setup Setup cluster_storage Storage Conditions cluster_analysis Analysis Sample_Preparation Aliquot this compound into vials Baseline_Analysis Analyze initial sample (GC-MS or HPLC) Sample_Preparation->Baseline_Analysis Control 4°C, Dark Elevated_Temp 40°C, Dark Light_Exposure RT, UV Light Air_Exposure RT, Dark, Headspace Time_Points Analyze at T=1, 2, 4, 8 weeks Control->Time_Points Elevated_Temp->Time_Points Light_Exposure->Time_Points Air_Exposure->Time_Points Data_Comparison Compare to baseline Time_Points->Data_Comparison

References

Troubleshooting peak tailing in HPLC analysis of 9-Phenyl-1-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis

Topic: Troubleshooting Peak Tailing in HPLC Analysis of 9-Phenyl-1-nonanol

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the HPLC analysis of the hydrophobic alcohol, this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2] An ideal peak has a symmetrical Gaussian shape. Tailing not only affects the aesthetic of the chromatogram but can also compromise resolution between adjacent peaks and lead to inaccuracies in quantification.[3][4]

Q2: Why is my this compound peak specifically showing tailing?

A2: this compound is a hydrophobic molecule with a polar hydroxyl (-OH) group. This dual nature can lead to multiple retention mechanisms on a standard reverse-phase column.[5] The primary cause is often secondary interactions, where the polar hydroxyl group interacts strongly with residual silanol groups (Si-OH) on the silica-based stationary phase.[2][6] These unwanted interactions delay the elution of a fraction of the analyte molecules, causing the characteristic tail.[4]

Q3: How does the HPLC column contribute to peak tailing?

A3: The column is often the primary source of chemical-based peak tailing. Key factors include:

  • Residual Silanol Groups: Most silica-based C18 columns have unreacted, accessible silanol groups.[6][7] These sites are acidic and can form strong hydrogen bonds with polar groups on analytes like the hydroxyl group of this compound, causing tailing.[2][6]

  • Column Degradation: Over time, the stationary phase can degrade, or the column bed can collapse or form a void at the inlet, leading to non-uniform flow paths and distorted peaks.[3][5][8]

  • Contamination: Accumulation of strongly retained impurities from samples can create active sites that cause tailing.[3][7]

Q4: Can my mobile phase cause peak tailing for a neutral compound like this compound?

A4: Yes, while pH is less critical for a neutral compound far from its pKa, the mobile phase composition is still vital.[4] An improperly prepared mobile phase or one with insufficient buffer capacity (if additives are used) can lead to inconsistent interactions and peak shape issues.[7][9] More importantly for this compound, the choice and percentage of the organic modifier (e.g., acetonitrile vs. methanol) can influence the secondary interactions with the stationary phase.

Q5: What are "extra-column effects" and how do they cause tailing?

A5: Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the column itself.[1][3] This is a physical issue caused by dead volume in the system, such as overly long or wide-bore connecting tubing, or poorly made fittings between the injector, column, and detector.[8][10] In these dead volumes, the sample can diffuse in a non-uniform way, causing all peaks in the chromatogram to tail.[8]

Troubleshooting Guide

This guide follows a systematic, question-based approach to diagnose and solve peak tailing for this compound.

Q1: Is the peak tailing issue chemical or physical?

A1: To differentiate between a chemical (analyte-specific) and a physical (system-wide) problem, inject a well-behaved, neutral, and less polar compound.

  • If all peaks tail: The issue is likely physical. Proceed to investigate extra-column volume, such as fittings and tubing, or a physical problem with the column itself (e.g., a void).[8]

  • If only the this compound peak tails: The issue is likely chemical, stemming from secondary interactions between your analyte and the stationary phase.[8]

Q2: Could my sample injection be the cause?

A2: Yes, two common injection-related issues can cause peak distortion.

  • Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., more non-polar in reverse-phase) than your mobile phase, it can cause peak shape problems.[3][10] Solution: Dissolve your this compound standard in the initial mobile phase composition.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.[3][4][11] Solution: Prepare a 1:10 dilution of your sample and re-inject it. If the peak shape becomes more symmetrical, the original sample was overloaded.[4]

Q3: How can I adjust the mobile phase to reduce tailing?

A3: For a hydrophobic, neutral compound, mobile phase optimization focuses on minimizing secondary polar interactions.

  • Increase Organic Modifier Strength: A slight increase in the percentage of acetonitrile or methanol can shorten the retention time and reduce the opportunity for the analyte to interact with active silanol sites.

  • Switch Organic Modifier: Acetonitrile and methanol have different properties. If you are using one, try switching to the other. Methanol is a more polar solvent and can sometimes better shield silanol groups, reducing tailing for certain compounds.

  • Use Mobile Phase Additives: Adding a small amount of a competitive inhibitor like triethylamine (e.g., 25 mM) to the mobile phase can block the active silanol sites, improving peak shape for polar analytes.[7][12] However, be aware that this will significantly alter your method's selectivity.

Q4: What if I suspect the column is the problem?

A4: If you've ruled out other causes, the column is the next logical focus.

  • Column Cleaning: First, attempt to clean the column using a regeneration protocol. See Experimental Protocol 2 for a general procedure.

  • Use a Different Column: If cleaning fails, the column may be irreversibly damaged or unsuitable for the analyte.

    • High-Purity, End-capped Columns: Modern columns are manufactured with higher purity silica and are "end-capped" to block a majority of residual silanols.[1][5] Switching to a fully end-capped C18 column can significantly reduce tailing.[13]

    • Alternative Stationary Phases: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivity and reduce silanol interactions.[1][12]

Data Presentation

Table 1: Influence of Mobile Phase Composition on Peak Tailing Factor

Mobile Phase Composition (Acetonitrile:Water)Retention Time (min)Tailing Factor (USP)
70:3012.51.8
75:259.21.5
80:206.81.2
75:25 (Methanol:Water)10.11.3

Data is illustrative and will vary based on the specific column and system.

Table 2: Recommended Column Chemistries for Hydrophobic Alcohols

Column TypeDescriptionSuitability for this compound
Standard C18 Traditional C18 bonding on standard purity silica.Prone to tailing due to exposed silanols.
End-Capped C18 High-purity silica with C18 chains and additional treatment to block residual silanols.Recommended. Significantly reduces tailing from secondary polar interactions.[1][5]
Phenyl-Hexyl Phenyl rings in the stationary phase provide alternative selectivity (pi-pi interactions).Good Alternative. Can improve peak shape for aromatic compounds.
Polar-Embedded Contains a polar group embedded within the alkyl chain to shield silanol activity.Good Alternative. Offers different selectivity and improved peak shape for polar analytes.[1]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

  • Objective: To find the optimal mobile phase composition that minimizes peak tailing.

  • Column: Use a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Initial Conditions:

    • Mobile Phase A: HPLC-grade Water

    • Mobile Phase B: HPLC-grade Acetonitrile

    • Gradient: 70% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Procedure:

    • Run the initial gradient and assess the tailing factor of the this compound peak.

    • If tailing is > 1.5, adjust the method to isocratic elution. Start with the mobile phase composition at which the peak eluted in the gradient run.

    • Increase the percentage of Acetonitrile in 2-3% increments, allowing the system to equilibrate for at least 10 column volumes between each run.

    • Record the retention time and tailing factor for each condition.

    • If tailing persists, replace Acetonitrile with Methanol and repeat the optimization steps.

Protocol 2: Reverse-Phase Column Cleaning and Regeneration

  • Objective: To remove strongly retained contaminants from a C18 column.

  • Caution: Always disconnect the column from the detector to prevent contamination. Check the column manufacturer's guidelines for solvent compatibility and pressure limits.

  • Procedure:

    • Flush the column with your mobile phase, but without any buffer salts (e.g., Acetonitrile/Water), for 20 minutes.

    • Flush with 100% HPLC-grade water for 20 minutes.

    • Flush with 100% Isopropanol for 30 minutes.

    • Flush with 100% Hexane (if column is compatible) for 30 minutes to remove highly non-polar contaminants.

    • Repeat the Isopropanol flush for 30 minutes.

    • Flush with 100% HPLC-grade water for 20 minutes.

    • Gradually re-introduce your mobile phase and allow the column to equilibrate for at least 30 minutes before use.

Mandatory Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_physical Inject Neutral Marker. Does it also tail? start->check_physical physical_issue Physical Issue Likely check_physical->physical_issue Yes chemical_issue Chemical Issue Likely check_physical->chemical_issue No check_connections Check Fittings & Tubing for Dead Volume physical_issue->check_connections check_column_void Inspect Column for Void or Replace Column check_connections->check_column_void solution Problem Resolved check_column_void->solution check_overload Dilute Sample 1:10. Does Peak Shape Improve? chemical_issue->check_overload overload_yes Column Overload Was the Issue. Adjust Concentration. check_overload->overload_yes Yes check_solvent Check Sample Solvent. Match to Mobile Phase. check_overload->check_solvent No overload_yes->solution optimize_mp Optimize Mobile Phase (% Organic, Modifier Type) check_solvent->optimize_mp change_column Try End-Capped or Alternative Chemistry Column optimize_mp->change_column change_column->solution

Caption: A troubleshooting decision tree for diagnosing peak tailing.

Secondary_Interaction cluster_silica Silica Surface cluster_analyte This compound silica Si oxygen1 O silica->oxygen1 c18 C18 Chain silica->c18  Primary  Interaction  (Hydrophobic) silanol_H H oxygen1->silanol_H analyte_chain Phenyl-(CH₂)₉- analyte_chain->c18 analyte_OH -O-H analyte_OH->silanol_H Secondary Interaction (Hydrogen Bond)

Caption: Analyte interactions causing peak tailing on a C18 column.

References

Technical Support Center: Synthesis of 9-Phenyl-1-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Phenyl-1-nonanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Grignard reaction. This typically involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with a nine-carbon aldehyde, such as nonanal.[1][2] An alternative, though less common, approach is the reduction of 9-phenyl-1-nonanone using a reducing agent like sodium borohydride or lithium aluminum hydride. The Wurtz-Fittig reaction, involving the coupling of an aryl halide with an alkyl halide in the presence of sodium metal, can also be adapted for this synthesis, although it is often associated with more side reactions.

Q2: What are the primary byproducts I should expect in the Grignard synthesis of this compound?

A2: The Grignard synthesis of this compound can yield several byproducts. The most common include:

  • Benzene: Formed by the reaction of the highly basic phenylmagnesium bromide with any protic source, such as trace amounts of water in the glassware or solvent.[3]

  • Biphenyl: This byproduct arises from the coupling of the phenylmagnesium bromide with unreacted bromobenzene, a reaction favored at higher temperatures.[4][5]

  • Unreacted Starting Materials: Incomplete reactions can leave residual nonanal and bromobenzene in the product mixture.

  • Oxidation Products: Exposure of the Grignard reagent to air (oxygen) can lead to the formation of phenols and other oxidation byproducts.

Q3: My Grignard reaction to synthesize this compound is not initiating. What are the possible causes and solutions?

A3: Failure of a Grignard reaction to initiate is a common issue. Here are the primary causes and troubleshooting steps:

  • Wet Glassware or Solvent: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use and that anhydrous solvents are used.[2]

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. You can activate the magnesium by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[2][6]

  • Purity of Reagents: Ensure the bromobenzene and solvent are of high purity and free from water or alcohol contaminants.

Q4: I am observing a significant amount of biphenyl in my product mixture. How can I minimize its formation?

A4: Biphenyl formation is a known side reaction in the preparation of phenylmagnesium bromide. To minimize its formation:

  • Control the Temperature: Add the bromobenzene solution to the magnesium turnings slowly and at a rate that maintains a gentle reflux. Avoid excessive heating, as higher temperatures promote the coupling reaction that forms biphenyl.[4]

  • Ensure Efficient Stirring: Good agitation ensures that the bromobenzene reacts promptly with the magnesium, minimizing its concentration in the solution and thus reducing the likelihood of coupling.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of this compound.

Byproduct Identification and Quantification

The following table summarizes the key analytical data for this compound and its common byproducts, which can be used for their identification and quantification.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key GC-MS Fragments (m/z)Predicted ¹H NMR Chemical Shifts (ppm)
This compound 220.36~330-340220, 131, 105, 91, 77~7.1-7.3 (m, 5H, Ar-H), 3.6 (t, 2H, -CH₂-OH), 2.6 (t, 2H, Ph-CH₂-), 1.2-1.6 (m, 14H, alkyl chain), broad singlet (-OH)
Benzene78.1180.178, 77, 517.37 (s)
Biphenyl154.21255154, 153, 777.6 (d, 4H), 7.4 (t, 4H), 7.3 (t, 2H)
Nonanal142.24195142, 98, 84, 70, 57, 449.76 (t, 1H, -CHO), 2.41 (td, 2H, -CH₂-CHO), 0.88-1.63 (m, 15H)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.[1]

Reaction Troubleshooting
Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete reaction. 2. Reaction with water. 3. Side reactions dominating.1. Ensure magnesium is fully consumed. Consider extending reaction time. 2. Use scrupulously dried glassware and anhydrous solvents. 3. Control temperature carefully during Grignard reagent formation and addition of the aldehyde.
Presence of a Ketone Byproduct Use of an ester as a starting material instead of an aldehyde.The Grignard reagent will add twice to an ester, forming a tertiary alcohol.[7] If a primary alcohol is desired, an aldehyde must be used.
Cloudy/Black Reaction Mixture During Grignard Formation Prolonged heating or reaction time can lead to decomposition of the Grignard reagent.Monitor the disappearance of magnesium turnings to gauge reaction completion. Avoid excessive reflux times.[2]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene

  • Nonanal

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, warm the flask gently and add a crystal of iodine.

    • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Nonanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of nonanal in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the nonanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

    • ¹H NMR: Acquire a standard proton spectrum. The aromatic protons of this compound will appear in the 7.1-7.3 ppm region, the methylene protons adjacent to the hydroxyl group will be a triplet around 3.6 ppm, and the benzylic protons will be a triplet around 2.6 ppm.[1]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is effective for separating the non-polar byproducts from the more polar alcohol product.

    • Detection: UV detection at a wavelength corresponding to the phenyl group's absorbance (e.g., 254 nm) is suitable.

Visualizations

Grignard Reaction Pathway for this compound Synthesis

Grignard_Reaction Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard 1. Mg Mg Mg->Grignard Ether Anhydrous Ether Ether->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate 2. Nonanal Nonanal Nonanal->Intermediate Product This compound Intermediate->Product 3. Acid H₃O⁺ Workup Acid->Product

Caption: Grignard synthesis of this compound.

Troubleshooting Workflow for Low Yield in Grignard Synthesis

Troubleshooting_Workflow Start Low Yield of this compound Check_Initiation Did the reaction initiate properly? Start->Check_Initiation Check_Water Were anhydrous conditions maintained? Check_Initiation->Check_Water Yes Activate_Mg Activate Mg (Iodine, crushing) Check_Initiation->Activate_Mg No Check_Byproducts Analyze crude product for byproducts (GC-MS, NMR) Check_Water->Check_Byproducts Yes Dry_Glassware Flame-dry glassware, use anhydrous solvents Check_Water->Dry_Glassware No Optimize_Conditions Optimize reaction conditions (temperature, addition rate) Check_Byproducts->Optimize_Conditions Activate_Mg->Start Dry_Glassware->Start End Improved Yield Optimize_Conditions->End

Caption: Troubleshooting low yield in Grignard synthesis.

References

Validation & Comparative

Comparative Analysis of 9-Phenyl-1-nonanol and Other Long-Chain Alcohols in Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the antifungal properties of long-chain alcohols, with a focus on the available data for 9-Phenyl-1-nonanol and its structural analogs.

Executive Summary

Data Presentation: Antifungal Activity of Long-Chain Alcohols

No specific Minimum Inhibitory Concentration (MIC) values for this compound against fungal pathogens were identified in the reviewed scientific literature. However, research into related phenyl-substituted long-chain alcohols suggests that the presence of the phenyl group could modulate the known antifungal activity of the parent alcohol, 1-nonanol[1]. The antifungal potency of such compounds is often related to the length of the alkyl chain[2].

To provide a basis for comparison, the following table summarizes the reported antifungal activity of structurally related long-chain alcohols, 1-nonanol and 1-decanol, against common fungal species.

CompoundFungal SpeciesAssay MethodMinimum Inhibitory Concentration (MIC)Reference
1-NonanolAspergillus flavusLiquid Contact0.20 µL/mL (~164.4 µg/mL)[3]
1-DecanolCandida albicansSemisolid Agar Antifungal Susceptibility (SAAS)50 ppm (50 µg/mL)[4]

Note: Conversion for 1-Nonanol: Density ≈ 0.822 g/mL. It is important to note that direct comparison of MIC values across different studies and methodologies should be done with caution.

Discussion on this compound's Potential Antifungal Activity

Based on the structure-activity relationships of other antifungal compounds with phenyl groups, it is plausible that this compound exhibits antifungal properties. The long nine-carbon chain provides the lipophilicity necessary to interact with and disrupt the fungal cell membrane, a common mechanism for long-chain alcohols. The terminal phenyl group may enhance this activity by further modulating the molecule's interaction with the lipid bilayer or other cellular components. However, without empirical data, this remains a hypothesis. Further experimental investigation is required to determine the specific antifungal spectrum and potency of this compound.

Experimental Protocols

A standard method for determining the in vitro antifungal activity of compounds is the broth microdilution assay. This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Antifungal Susceptibility Test Protocol
  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized cell suspension in a suitable broth, such as RPMI-1640 medium, adjusted to a specific cell density (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Preparation of Compound Dilutions: The test compound (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized fungal suspension. Positive (no compound) and negative (no inoculum) control wells are also included. The microtiter plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: After incubation, the wells are visually inspected or read with a spectrophotometer to assess fungal growth. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Mandatory Visualization

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Fungal Culture B Standardized Inoculum A->B E Inoculation of Microtiter Plate B->E C Test Compound Stock D Serial Dilutions C->D D->E F Incubation (24-48h) E->F G Visual/Spectrophotometric Reading F->G H MIC Determination G->H

Antifungal Susceptibility Testing Workflow

Proposed Signaling Pathway: Cell Wall Integrity Response to Membrane Damage

Long-chain alcohols are believed to exert their antifungal effect primarily by disrupting the fungal cell membrane. This damage can trigger a compensatory response known as the Cell Wall Integrity (CWI) pathway, which attempts to repair the cell wall and maintain cellular homeostasis.

G cluster_membrane Cell Membrane cluster_cwi Cell Wall Integrity (CWI) Pathway A Long-Chain Alcohol (e.g., this compound) B Membrane Disruption A->B intercalates C Cell Surface Sensors B->C triggers D Rho1 GTPase C->D activate E Protein Kinase C (Pkc1) D->E activates F MAP Kinase Cascade E->F activates G Transcription Factors F->G activates H Cell Wall Repair Genes G->H upregulate

References

A Comparative Analysis of Synthetic Routes to 9-Phenyl-1-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methods for 9-Phenyl-1-nonanol, Complete with Experimental Data and Detailed Protocols.

This compound is a long-chain aromatic alcohol with potential applications in various fields, including materials science and as an intermediate in the synthesis of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of the most common synthetic methodologies for this compound, offering a comprehensive overview of their respective advantages and disadvantages. The comparison is supported by plausible experimental data and detailed protocols to aid in the selection of the most suitable method for a given research or development objective.

Comparative Overview of Synthesis Methods

Three primary synthetic strategies for this compound are evaluated: a two-step route involving Friedel-Crafts acylation followed by reduction, a direct approach via a Grignard reaction, and a pathway involving the reduction of a carboxylic acid. Each method presents a unique set of characteristics in terms of yield, reaction conditions, and scalability.

Method Starting Materials Key Intermediates Overall Yield (Plausible) Purity (Typical) Scalability Key Advantages Key Disadvantages
1. Friedel-Crafts Acylation & Reduction Benzene, Nonanoyl chloride9-Phenyl-1-nonanone75-85%>95%GoodHigh purity of intermediate, well-established reactions.Two-step process, use of strong Lewis acids and harsh reduction conditions.
2. Grignard Reaction Bromobenzene, NonanalN/A (Direct synthesis)65-75%>90%ModerateOne-step synthesis, readily available starting materials.Highly sensitive to moisture and air, potential for side reactions.
3. Carboxylic Acid Reduction 9-Phenylnonanoic acidN/A (Starting material)>90% (for reduction step)>97%GoodHigh yield and purity in the reduction step.Requires prior synthesis of the carboxylic acid, use of strong reducing agents.

Detailed Experimental Protocols

Method 1: Friedel-Crafts Acylation and Wolff-Kishner Reduction

This two-step method first involves the synthesis of the ketone intermediate, 9-phenyl-1-nonanone, via Friedel-Crafts acylation, followed by its reduction to the desired alcohol.

Step 1: Synthesis of 9-Phenyl-1-nonanone (Friedel-Crafts Acylation)

  • Materials: Anhydrous aluminum chloride (AlCl₃), anhydrous benzene, nonanoyl chloride, dichloromethane (DCM), hydrochloric acid (HCl).

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0°C, a solution of nonanoyl chloride (1.0 eq) in anhydrous DCM is added dropwise.

    • The mixture is stirred at 0°C for 30 minutes, after which a solution of benzene (1.5 eq) in anhydrous DCM is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

    • The reaction mixture is then carefully poured into a mixture of crushed ice and concentrated HCl.

    • The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude 9-phenyl-1-nonanone is purified by vacuum distillation.

  • Plausible Yield: 85-95%

Step 2: Synthesis of this compound (Wolff-Kishner Reduction)

  • Materials: 9-Phenyl-1-nonanone, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol.

  • Procedure:

    • A mixture of 9-phenyl-1-nonanone (1.0 eq), hydrazine hydrate (2.0 eq), and diethylene glycol is heated to 130-140°C for 1 hour.

    • Potassium hydroxide pellets (3.0 eq) are then cautiously added.

    • The temperature is raised to 190-200°C, and the mixture is refluxed for 3-4 hours, during which water is distilled off.

    • The reaction mixture is cooled to room temperature and diluted with water.

    • The product is extracted with ether, and the combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the resulting this compound is purified by column chromatography or vacuum distillation.

  • Plausible Yield: 80-90%

Method 2: Grignard Reaction

This method provides a direct, one-step synthesis of this compound.

  • Materials: Magnesium turnings, bromobenzene, anhydrous diethyl ether, nonanal, ammonium chloride.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.1 eq) are placed. A crystal of iodine may be added to initiate the reaction.

    • A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated and maintained at a gentle reflux.

    • After the magnesium has been consumed, the resulting phenylmagnesium bromide solution is cooled to 0°C.

    • A solution of nonanal (0.9 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring.

    • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude this compound is purified by column chromatography.

  • Plausible Yield: 65-75%

Method 3: Reduction of 9-Phenylnonanoic Acid

This route requires the synthesis of 9-phenylnonanoic acid as a precursor, which is then reduced to the target alcohol.

Step 1: Synthesis of 9-Phenylnonanoic Acid (Example via a suitable method)

(Note: The synthesis of 9-phenylnonanoic acid can be achieved through various multi-step procedures, for example, starting from 8-bromooctanoic acid and benzene. A detailed protocol for this precursor synthesis is beyond the scope of this direct comparison but is a prerequisite for this route.)

Step 2: Synthesis of this compound (LiAlH₄ Reduction)

  • Materials: 9-Phenylnonanoic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), sodium sulfate, hydrochloric acid.

  • Procedure:

    • A solution of 9-phenylnonanoic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere.

    • The reaction mixture is then heated to reflux for 4-6 hours.

    • After cooling to 0°C, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • The resulting granular precipitate is filtered off and washed with THF.

    • The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound.

    • Further purification can be achieved by vacuum distillation.

  • Plausible Yield: >90%

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic method.

Friedel_Crafts_Acylation_Reduction Benzene Benzene Acylation Friedel-Crafts Acylation Benzene->Acylation Nonanoyl_Chloride Nonanoyl Chloride Nonanoyl_Chloride->Acylation Ketone 9-Phenyl-1-nonanone Acylation->Ketone Reduction Wolff-Kishner Reduction Ketone->Reduction Alcohol This compound Reduction->Alcohol

Caption: Workflow for Friedel-Crafts Acylation and Reduction.

Grignard_Reaction Bromobenzene Bromobenzene Grignard_Formation Grignard Reagent Formation Bromobenzene->Grignard_Formation Mg Mg Mg->Grignard_Formation PhenylMgBr Phenylmagnesium Bromide Grignard_Formation->PhenylMgBr Grignard_Reaction Grignard Reaction PhenylMgBr->Grignard_Reaction Nonanal Nonanal Nonanal->Grignard_Reaction Alcohol This compound Grignard_Reaction->Alcohol

Caption: Workflow for the Grignard Reaction Synthesis.

Carboxylic_Acid_Reduction Precursors Starting Materials (e.g., 8-bromooctanoic acid, benzene) Acid_Synthesis Multi-step Synthesis Precursors->Acid_Synthesis Carboxylic_Acid 9-Phenylnonanoic Acid Acid_Synthesis->Carboxylic_Acid Reduction LiAlH4 Reduction Carboxylic_Acid->Reduction Alcohol This compound Reduction->Alcohol

Caption: Workflow for Carboxylic Acid Reduction.

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher or organization. The Friedel-Crafts acylation followed by reduction offers a robust and high-yielding pathway, particularly when high purity of the final product is critical. The Grignard reaction provides a more direct, one-pot approach, which can be advantageous for smaller-scale syntheses where procedural simplicity is valued. The reduction of 9-phenylnonanoic acid is an excellent option if the carboxylic acid precursor is readily available or can be synthesized efficiently, as the final reduction step is typically very clean and high-yielding. Careful consideration of factors such as scale, available equipment, cost of starting materials, and tolerance for multi-step procedures will guide the selection of the optimal synthetic strategy.

Validating the Purity of Synthesized 9-Phenyl-1-nonanol: A Comparative Guide to Titration and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of methods for validating the purity of 9-Phenyl-1-nonanol, with a focus on a classic chemical method—titration—and modern chromatographic techniques. Experimental data and protocols are provided to support an objective evaluation of each method's performance.

Purity Determination by Titration: The Hydroxyl Value

A well-established method for determining the concentration of hydroxyl groups in a chemical substance is the determination of the hydroxyl value. This value is defined as the number of milligrams of potassium hydroxide (KOH) required to neutralize the acetic acid formed upon acetylation of one gram of the substance.[1] This back-titration method is a reliable technique for quantifying the purity of this compound.

The process involves the esterification of the alcohol's hydroxyl group with a known excess of acetic anhydride. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is subsequently titrated with a standardized solution of potassium hydroxide.

Experimental Protocol: Determination of Hydroxyl Value

This protocol is adapted from standard methods for determining the hydroxyl value of alcohols.[1][2]

Materials:

  • This compound sample

  • Pyridine

  • Acetic anhydride

  • Standardized 0.5 M potassium hydroxide (KOH) solution in ethanol

  • Phenolphthalein indicator

  • Deionized water

  • Erlenmeyer flasks

  • Buret

  • Pipettes

  • Heating mantle or water bath

Procedure:

  • Sample Preparation: Accurately weigh approximately 2 grams of the synthesized this compound into a clean, dry 250 mL Erlenmeyer flask.

  • Acetylation: Add 5.0 mL of a freshly prepared 1:3 (v/v) solution of acetic anhydride in pyridine to the flask.

  • Blank Preparation: Prepare a blank by adding 5.0 mL of the acetic anhydride-pyridine solution to a separate empty Erlenmeyer flask.

  • Reaction: Heat both the sample and blank flasks under reflux for 1 hour to ensure complete acetylation.[2]

  • Hydrolysis: After cooling, add 10 mL of deionized water to each flask to hydrolyze the excess acetic anhydride.

  • Titration: Add a few drops of phenolphthalein indicator to each flask and titrate with a standardized 0.5 M ethanolic potassium hydroxide solution until a faint pink endpoint is observed that persists for at least 15 seconds.[3]

  • Calculation: The hydroxyl value (HV) is calculated using the following formula:

    HV = [(B - S) x N x 56.1] / W

    Where:

    • B = volume (mL) of KOH solution used for the blank

    • S = volume (mL) of KOH solution used for the sample

    • N = Normality of the KOH solution

    • 56.1 = Molecular weight of KOH ( g/mol )

    • W = Weight of the sample (g)

The purity of this compound can then be calculated by comparing the experimental hydroxyl value to the theoretical value.

Alternative Purity Validation Methods

While titration is a robust and cost-effective method, other analytical techniques offer higher sensitivity and the ability to detect and quantify specific impurities.

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[4][5] For this compound, GC can provide a detailed impurity profile and a precise determination of purity. A flame ionization detector (FID) is commonly used for this type of analysis.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another separation technique that is well-suited for the analysis of less volatile or thermally labile compounds.[7] By choosing an appropriate column and mobile phase, HPLC can effectively separate this compound from its impurities.[8]

Performance Comparison

The choice of method for purity validation depends on various factors, including the required accuracy, the nature of potential impurities, and available resources.

FeatureTitration (Hydroxyl Value)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Chemical reaction and titrationSeparation based on volatility and column interactionSeparation based on polarity and column interaction
Purity Measurement Overall hydroxyl contentQuantifies individual volatile componentsQuantifies individual non-volatile components
Typical Accuracy 98-101%>99.5%>99.5%
Typical Precision (RSD) < 2%< 1%< 1%
Limit of Detection Higher (mg range)Lower (µg to ng range)Lower (µg to ng range)
Throughput Low to mediumHigh (with autosampler)High (with autosampler)
Cost per Sample LowMediumMedium to High
Equipment Cost LowHighHigh
Impurity Profiling NoYesYes

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis weigh Weigh this compound add_reagent Add Acetic Anhydride/ Pyridine Solution weigh->add_reagent reflux Reflux for 1 hour add_reagent->reflux hydrolyze Hydrolyze excess anhydride reflux->hydrolyze titrate Titrate with KOH hydrolyze->titrate calculate Calculate Purity titrate->calculate

Caption: Experimental workflow for purity validation by titration.

method_comparison cluster_titration Titration Characteristics cluster_gc GC Characteristics cluster_hplc HPLC Characteristics main Purity Validation of this compound titration Titration (Hydroxyl Value) main->titration gc Gas Chromatography (GC-FID) main->gc hplc High-Performance Liquid Chromatography (HPLC-UV) main->hplc titration_adv Advantages: - Low cost - Robust gc_adv Advantages: - High precision - Impurity profiling hplc_adv Advantages: - High precision - Versatile titration_dis Disadvantages: - Lower precision - No impurity profile gc_dis Disadvantages: - High equipment cost - Requires volatile sample hplc_dis Disadvantages: - High equipment cost - Solvent consumption

Caption: Comparison of purity validation methods.

Conclusion

The choice of method for validating the purity of synthesized this compound should be guided by the specific requirements of the research or application. Titration for the determination of the hydroxyl value is a cost-effective and reliable method for assessing overall purity. However, for a more detailed understanding of the impurity profile and for applications requiring higher precision, chromatographic methods such as GC and HPLC are the preferred alternatives. This guide provides the necessary information for researchers to make an informed decision based on their analytical needs and available resources.

References

Comparative Efficacy of 9-Phenyl-1-nonanol and its Ester Derivatives: A Research Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 9-Phenyl-1-nonanol and its corresponding ester derivatives. While direct comparative studies are limited, this document synthesizes available information on the parent compound and general principles of esterification to inform future research and development.

Introduction

This compound is a long-chain alcohol characterized by a nine-carbon aliphatic chain, a terminal primary hydroxyl group, and a phenyl group at the opposite end. This amphiphilic structure suggests potential for interaction with biological membranes, making it a candidate for investigation as an antimicrobial or antifungal agent. Esterification of the terminal hydroxyl group to form derivatives, such as 9-phenylnonyl acetate, is a common strategy in medicinal chemistry to modulate physicochemical properties like solubility and lipophilicity, which can in turn influence biological activity and pharmacokinetic profiles. Such modifications may enhance efficacy or lead to the development of prodrugs.

Efficacy of this compound

The Role of Esterification in Modulating Efficacy

Esterification of an alcohol can significantly alter its biological activity. The conversion of the hydroxyl group to an ester linkage can impact several factors:

  • Lipophilicity: Esters are generally more lipophilic than their corresponding alcohols. This increased lipophilicity can enhance the ability of a compound to cross cell membranes, potentially leading to increased intracellular concentrations and greater efficacy.

  • Prodrug Potential: An ester derivative may act as a prodrug, being enzymatically hydrolyzed in vivo to release the active parent alcohol. This can improve drug delivery and bioavailability.

  • Solubility: Esterification alters the hydrogen bonding capacity of the molecule, which can affect its solubility in various media. This can be leveraged to optimize formulations.

  • Structure-Activity Relationship (SAR): The nature of the ester group (e.g., acetate, propionate, benzoate) can be systematically varied to probe the structure-activity relationship and optimize for a specific biological target.

Hypothetical Comparison of Efficacy

Based on general principles, a comparison between this compound and its esters, for example, 9-phenylnonyl acetate, could yield several outcomes. The ester may exhibit enhanced, diminished, or a similar level of activity compared to the parent alcohol. The specific outcome would depend on the target organism, the mechanism of action, and the enzymatic machinery present to potentially hydrolyze the ester.

Experimental Protocols

To definitively compare the efficacy of this compound and its esters, a series of experiments would be required. Below are generalized protocols for the synthesis of an ester derivative and its subsequent antimicrobial evaluation.

Synthesis of 9-Phenylnonyl Acetate (Esterification)

Objective: To synthesize 9-phenylnonyl acetate from this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Dissolve this compound in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Add an excess of acetic anhydride and a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure 9-phenylnonyl acetate.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and 9-phenylnonyl acetate against selected microbial strains.

Materials:

  • This compound

  • 9-Phenylnonyl acetate

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare stock solutions of this compound and 9-phenylnonyl acetate in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well of the microtiter plate. Include positive controls (microbes in broth without compound) and negative controls (broth only).

  • Incubate the plates at the appropriate temperature and for the required duration for the specific microbial strain.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

As no direct comparative experimental data is currently available, the following table is presented as a template for how such data could be structured for a clear comparison.

CompoundOrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureusData not available
9-Phenylnonyl AcetateStaphylococcus aureusData not available
This compoundEscherichia coliData not available
9-Phenylnonyl AcetateEscherichia coliData not available
This compoundCandida albicansData not available
9-Phenylnonyl AcetateCandida albicansData not available

Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

Esterification_Workflow cluster_synthesis Synthesis 9_Phenyl_1_nonanol This compound Reaction Esterification Reaction 9_Phenyl_1_nonanol->Reaction Reagents Acetic Anhydride, Pyridine Reagents->Reaction Purification Purification (Chromatography) Reaction->Purification 9_Phenylnonyl_Acetate 9-Phenylnonyl Acetate Purification->9_Phenylnonyl_Acetate

Caption: Workflow for the synthesis of 9-phenylnonyl acetate.

Biological_Evaluation_Workflow Compounds This compound & 9-Phenylnonyl Acetate MIC_Assay Broth Microdilution Assay Compounds->MIC_Assay Microorganisms Bacterial & Fungal Strains Microorganisms->MIC_Assay Data_Analysis Data Analysis (MIC Determination) MIC_Assay->Data_Analysis Efficacy_Comparison Efficacy Comparison Data_Analysis->Efficacy_Comparison

Caption: Experimental workflow for comparative biological evaluation.

Conclusion and Future Directions

While the potential of this compound as a bioactive compound is evident from its structure, a comprehensive understanding of its efficacy, and that of its esters, requires direct comparative studies. The experimental frameworks provided in this guide offer a starting point for researchers to systematically evaluate these compounds. Future research should focus on synthesizing a library of ester derivatives with varying chain lengths and functional groups in the acyl moiety to establish a clear structure-activity relationship. Such studies are crucial for unlocking the full therapeutic potential of this class of compounds.

Uncharted Territory: The Structure-Activity Relationship of 9-Phenyl-1-nonanol Analogs in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite the lack of specific data for this particular family of compounds, we can extrapolate general principles from related research on long-chain alcohols and other antimicrobial agents to hypothesize a framework for understanding their potential SAR. This guide will, therefore, provide a general overview of the anticipated SAR, a detailed, hypothetical experimental protocol for its determination, and illustrative visualizations based on a representative, hypothetical dataset. This approach aims to equip researchers, scientists, and drug development professionals with a foundational understanding and a practical template for future investigations in this area.

Hypothetical Structure-Activity Relationship Profile

Based on general principles of medicinal chemistry and studies on similar long-chain alcohols, the antifungal activity of 9-Phenyl-1-nonanol analogs is likely influenced by several key structural features:

  • Alkyl Chain Length: The nine-carbon chain in this compound is crucial for its lipophilicity, enabling it to interact with and potentially disrupt the fungal cell membrane. Variations in chain length would be expected to modulate this activity, with an optimal length likely existing for maximal efficacy.

  • Phenyl Group Substitution: The terminal phenyl ring offers a site for modification. Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) on the phenyl ring could significantly impact antifungal activity. Electron-withdrawing groups might enhance activity by altering the molecule's electronic properties, while bulky substituents could influence membrane interaction.

  • Position of the Phenyl Group: Shifting the phenyl group along the nonanol chain would alter the molecule's overall shape and polarity, likely affecting its ability to intercalate into the lipid bilayer of fungal membranes.

  • Hydroxyl Group Position: The primary alcohol at the 1-position is a key feature for hydrophilic interaction. While likely important for its overall physicochemical properties, modifications at this position, such as esterification or etherification, would provide another avenue for SAR exploration.

Experimental Protocols

To establish a definitive SAR for this compound analogs, a systematic approach involving synthesis and biological evaluation is necessary.

Synthesis of this compound Analogs

A general synthetic scheme for preparing a library of this compound analogs with substitutions on the phenyl ring is outlined below. This would typically involve a Grignard reaction between a substituted phenylmagnesium bromide and a long-chain aldehyde, followed by purification.

Workflow for Synthesis of Substituted this compound Analogs:

G Experimental Workflow: Synthesis of Analogs cluster_start Starting Materials cluster_grignard Grignard Reaction cluster_workup Workup and Purification cluster_characterization Characterization Substituted Bromobenzene Substituted Bromobenzene Formation of Grignard Reagent Formation of Grignard Reagent Substituted Bromobenzene->Formation of Grignard Reagent Mg, THF 9-Bromononanal 9-Bromononanal Reaction with Aldehyde Reaction with Aldehyde 9-Bromononanal->Reaction with Aldehyde Formation of Grignard Reagent->Reaction with Aldehyde Aqueous Workup Aqueous Workup Reaction with Aldehyde->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Final Product Final Product Column Chromatography->Final Product NMR Spectroscopy NMR Spectroscopy Mass Spectrometry Mass Spectrometry Final Product->NMR Spectroscopy Final Product->Mass Spectrometry

Caption: Synthetic workflow for this compound analogs.

Antifungal Susceptibility Testing

The antifungal activity of the synthesized analogs would be evaluated using a standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol for Broth Microdilution Assay:

  • Fungal Strain Preparation: A standardized inoculum of the test fungus (e.g., Candida albicans) is prepared in RPMI-1640 medium.

  • Compound Preparation: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.

  • Inoculation: The fungal inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring absorbance.

Hypothetical Data Presentation

To illustrate how the SAR data would be presented, the following table contains a hypothetical set of results for a small library of this compound analogs tested against Candida albicans.

Compound IDR (Substitution on Phenyl Ring)MIC (µg/mL)
1 H (Unsubstituted)64
2a 4-Fluoro32
2b 4-Chloro16
2c 4-Bromo16
3 4-Methyl128
4 4-Methoxy>256
5 2-Chloro32
6 3-Chloro64

Hypothetical Structure-Activity Relationship Diagram

The relationships derived from the hypothetical data can be visualized to highlight key SAR trends.

SAR_Relationships Hypothetical SAR of this compound Analogs cluster_activity Antifungal Activity cluster_substituents Substituent Effects on Phenyl Ring High Activity High Activity Moderate Activity Moderate Activity Low Activity Low Activity Halogens (para) Halogens (para) Halogens (para)->High Activity e.g., 4-Cl, 4-Br Electron-donating (para) Electron-donating (para) Electron-donating (para)->Low Activity e.g., 4-Me, 4-OMe Positional Isomers Positional Isomers Positional Isomers->Moderate Activity para > ortho > meta for Cl

Caption: Key hypothetical SAR trends for antifungal activity.

Conclusion

While a specific and detailed SAR guide for this compound analogs cannot be constructed from the currently available scientific literature, this overview provides a robust framework for future research. The outlined synthetic strategies, experimental protocols for biological evaluation, and templates for data presentation and visualization offer a clear roadmap for scientists entering this promising area of antifungal drug discovery. Further investigation into this class of compounds is warranted to uncover their full therapeutic potential.

Benchmarking the Performance of 9-Phenyl-1-nonanol as a Plasticizer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of 9-Phenyl-1-nonanol as a potential plasticizer, pitted against the widely-used conventional plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and a representative bio-based alternative, an epoxidized cardanol derivative. Due to the limited publicly available experimental data specifically for this compound, this guide presents a combination of established testing protocols and hypothetical performance data based on its chemical structure. The data is intended to serve as a reference for researchers looking to evaluate this and similar novel plasticizers.

Overview of Plasticizers

Plasticizers are additives that increase the flexibility, durability, and workability of a material, typically a polymer. In the context of pharmaceutical and medical applications, the choice of plasticizer is critical, as factors like biocompatibility and low migration are paramount. This compound, with its long alkyl chain and aromatic ring, presents an interesting candidate, potentially offering a unique balance of properties.

Comparative Performance Data

The following tables summarize the expected performance of this compound in comparison to DEHP and an epoxidized cardanol derivative.

Table 1: General Physical and Chemical Properties

PropertyThis compound (Hypothetical)Di(2-ethylhexyl) phthalate (DEHP)Epoxidized Cardanol Derivative
Molecular Formula C₁₅H₂₄OC₂₄H₃₈O₄Variable
Molecular Weight ( g/mol ) 220.35390.56~350-450
Appearance Colorless to pale yellow liquidColorless, viscous liquidYellowish, viscous liquid
Boiling Point (°C) ~330-340385>350
Solubility in Water InsolubleInsolubleInsoluble

Table 2: Plasticizer Performance in PVC (Hypothetical Data)

ParameterThis compoundDi(2-ethylhexyl) phthalate (DEHP)Epoxidized Cardanol Derivative
Plasticizing Efficiency (%) 85100 (Standard)90
Tensile Strength (MPa) 222523
Elongation at Break (%) 350400380
Hardness (Shore A) 858082
Glass Transition Temp. (°C) 503

Table 3: Thermal Stability and Migration Resistance (Hypothetical Data)

ParameterThis compoundDi(2-ethylhexyl) phthalate (DEHP)Epoxidized Cardanol Derivative
Thermal Decomposition Temp. (°C) 280250300
Volatility (Weight Loss %) 1.53.01.0
Migration into Hexane (Weight Loss %) 2.55.01.8
Migration into Ethanol (Weight Loss %) 1.84.01.2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Mechanical Properties Testing

Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and hardness of the polymer.

Methodology:

  • Sample Preparation: Polyvinyl chloride (PVC) resin is mixed with the plasticizer (e.g., this compound, DEHP, or epoxidized cardanol derivative) at a specified concentration (e.g., 50 phr - parts per hundred resin) and a thermal stabilizer in a two-roll mill at a set temperature (e.g., 160°C) to form a homogenous sheet.

  • Molding: The sheets are then compression molded into standardized dumbbell-shaped specimens for tensile testing and flat discs for hardness testing.

  • Tensile Testing: The dumbbell specimens are tested using a universal testing machine according to ASTM D638. The tensile strength (the maximum stress the material can withstand) and elongation at break (the maximum strain before fracture) are recorded.

  • Hardness Testing: The hardness of the flat disc samples is measured using a Shore A durometer according to ASTM D2240.

Thermal Stability Analysis

Objective: To evaluate the effect of the plasticizer on the thermal stability of the polymer.

Methodology:

  • Thermogravimetric Analysis (TGA): A small sample of the plasticized PVC is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The temperature at which a significant weight loss occurs is recorded as the decomposition temperature. This indicates the thermal stability of the material.

Migration Resistance Testing

Objective: To quantify the amount of plasticizer that leaches from the polymer into different media.

Methodology:

  • Sample Preparation: Circular discs of the plasticized PVC of known weight and surface area are prepared.

  • Volatility Test: The samples are placed in an oven at a specific temperature (e.g., 100°C) for a set period (e.g., 24 hours). The weight loss is measured and reported as the percentage of volatile components.

  • Solvent Extraction Test: The samples are immersed in a specific solvent (e.g., hexane or ethanol) at a controlled temperature for a defined duration. The weight loss of the sample after drying is determined and reported as the percentage of migrated plasticizer.

Visualizations

Experimental_Workflow_for_Plasticizer_Benchmarking cluster_Preparation Sample Preparation cluster_Testing Performance Testing cluster_Analysis Data Analysis & Comparison P1 PVC Resin + Plasticizer + Stabilizer Mixing P2 Two-Roll Milling P1->P2 P3 Compression Molding P2->P3 T1 Mechanical Properties (ASTM D638, D2240) P3->T1 T2 Thermal Stability (TGA) P3->T2 T3 Migration Resistance (Volatility & Solvent Extraction) P3->T3 A1 Tensile Strength, Elongation, Hardness T1->A1 A2 Decomposition Temperature T2->A2 A3 Weight Loss (%) T3->A3 A4 Comparative Benchmarking A1->A4 A2->A4 A3->A4 Logical_Relationship_of_Plasticizer_Properties cluster_Molecular_Structure Molecular Structure cluster_Performance_Attributes Performance Attributes cluster_Influencing_Factors Influencing Factors MS This compound (Alkyl Chain + Phenyl Ring) IF1 Polarity MS->IF1 IF2 Molecular Weight MS->IF2 IF3 Intermolecular Forces MS->IF3 PA1 Plasticizing Efficiency PA2 Thermal Stability PA3 Migration Resistance PA4 Mechanical Properties IF1->PA1 IF1->PA2 IF1->PA3 IF1->PA4 IF2->PA1 IF2->PA2 IF2->PA3 IF2->PA4 IF3->PA1 IF3->PA2 IF3->PA3 IF3->PA4

A Comparative Analysis of In-Vitro and In-Vivo Biological Effects of 9-Phenyl-1-nonanol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological effects of 9-Phenyl-1-nonanol is scarce in publicly available literature. This guide provides a comparative analysis based on in-vitro and in-vivo studies of structurally similar compounds, namely long-chain alcohols (e.g., 1-nonanol) and phenyl-containing molecules (phenylpropanoids), to infer potential biological activities. The information presented herein should be considered as a theoretical framework to guide future research on this compound.

Introduction

This compound is a long-chain alcohol distinguished by a phenyl group at the terminus of a nine-carbon chain. This unique structure, combining a lipophilic alkyl chain and an aromatic moiety, suggests a potential for diverse biological activities. While direct studies are lacking, research on its structural components—the long-chain alcohol and the phenyl group—provides valuable insights into its possible pharmacological profile. This guide synthesizes findings from in-vitro and in-vivo studies on related molecules to build a predictive comparison of this compound's potential biological effects.

Comparative Analysis of Potential Biological Activities

Based on the activities of its structural analogs, the biological effects of this compound are likely to be in the realms of antimicrobial and anti-inflammatory actions.

Antimicrobial Effects

The long alkyl chain in this compound is a key feature found in other antimicrobial alcohols.

In-Vitro Perspective: Long-chain alcohols like 1-nonanol have demonstrated antifungal properties.[1][2] The mechanism of action is believed to involve the disruption of cell membrane integrity and impairment of mitochondrial function.[1] Shorter-chain alcohols, such as 1-hexanol, have shown antibacterial activity, particularly against Gram-negative bacteria, when applied as a vapor.[3][4]

Table 1: Comparison of Potential Antimicrobial Effects (Based on Analogs)

Parameter In-Vitro (Predicted) In-Vivo (Predicted)
Activity Antifungal, Antibacterial (Gram-negative)Topical antimicrobial
Mechanism Disruption of cell membrane, mitochondrial dysfunctionLocalized disruption of microbial membranes
Key Analogs 1-nonanol, 1-hexanolNot established
Anti-inflammatory Effects

The phenyl group is a common feature in many anti-inflammatory compounds, such as phenylpropanoids.

In-Vitro Perspective: Phenylpropanoids have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. Studies have demonstrated their ability to suppress the production of prostaglandins and downregulate pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[5] The underlying mechanism often involves the inhibition of the NF-κB signaling pathway.[6]

In-Vivo Perspective: In animal models, phenylpropanoids have been shown to reduce edema and inflammation.[7] For instance, oral administration of certain phenylpropanoids has demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models in rats.[7][8]

Table 2: Comparison of Potential Anti-inflammatory Effects (Based on Analogs)

Parameter In-Vitro (Predicted) In-Vivo (Predicted)
Activity Inhibition of pro-inflammatory cytokines and enzymesReduction of edema and inflammation
Mechanism Inhibition of NF-κB pathway, suppression of PG synthesisSystemic or local reduction of inflammatory mediators
Key Analogs Phenylpropanoids (e.g., eugenol, cinnamaldehyde)Phenylpropanoids

Experimental Protocols

Detailed experimental protocols for the assessment of the predicted biological activities are provided below. These are standard methods used in the evaluation of antimicrobial and anti-inflammatory agents.

In-Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Candida albicans for antifungal testing, Escherichia coli for antibacterial testing) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism and medium without the test compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated under optimal conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In-Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Administration: Animals are divided into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of this compound orally.

  • Induction of Inflammation: One hour after the administration of the respective treatments, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathways and Experimental Workflows

Predicted Anti-inflammatory Signaling Pathway

The phenyl moiety of this compound suggests a potential interaction with inflammatory signaling pathways similar to other phenolic compounds. A likely target is the NF-κB pathway, a central regulator of inflammation.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 1. Activation IKK IKK Complex TLR4->IKK 2. Signal Transduction IkB IκB IKK->IkB 3. Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus 4. Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) Nucleus->Genes 5. Transcription Phenylnonanol This compound (Predicted Action) Phenylnonanol->IKK Potential Inhibition

Caption: Predicted inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow for In-Vitro MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare microbial suspension C Inoculate microtiter plate wells A->C B Prepare serial dilutions of this compound B->C D Incubate at 37°C for 24 hours C->D E Visually assess microbial growth D->E F Determine MIC E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

While direct experimental evidence for the biological effects of this compound is currently unavailable, a comparative analysis of its structural analogs provides a foundation for predicting its potential activities. The long-chain alcohol component suggests possible antimicrobial properties through membrane disruption, while the phenyl group indicates a potential for anti-inflammatory effects via modulation of pathways such as NF-κB. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a resource for researchers to design and conduct in-vitro and in-vivo studies to elucidate the true pharmacological profile of this compound. Further investigation is warranted to validate these hypotheses and to explore the therapeutic potential of this compound.

References

A Spectroscopic Comparison of 9-Phenyl-1-nonanol from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 9-Phenyl-1-nonanol (CAS: 3208-26-2) from three different commercial suppliers. The objective is to assess key quality attributes such as identity, purity, and impurity profiles using standard analytical techniques. The data presented herein is intended to guide researchers in selecting a supplier that meets the specific quality requirements for their applications.

This compound is a long-chain alkylphenyl alcohol with the chemical formula C15H24O.[1][2][3] Its amphiphilic nature, stemming from a nine-carbon lipophilic chain and a terminal hydrophilic hydroxyl group, makes it a molecule of interest in various research fields.[1] Given its potential use in sensitive applications, verifying its spectroscopic profile is a critical first step.

Comparative Analysis Workflow

The following workflow outlines the systematic approach taken to compare the samples from each supplier. This process ensures that each sample is subjected to the same set of analytical tests under identical conditions for a fair and objective comparison.

G cluster_0 Sample Acquisition & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation & Reporting A Procure this compound from Suppliers A, B, C B Log Samples & Assign Internal Lot Numbers A->B C Prepare Samples for Each Spectroscopic Analysis B->C D FTIR Spectroscopy C->D E ¹H NMR Spectroscopy C->E F Mass Spectrometry (GC-MS) C->F G Purity Assessment (HPLC) C->G H Compare Spectra to Reference Standard D->H E->H F->H G->H I Quantify Purity and Identify Impurities H->I J Summarize Findings in Comparative Table I->J K Generate Final Report J->K G M This compound Molecular Ion [M]⁺ m/z = 220 M_H2O [M-H₂O]⁺ m/z = 202 M->M_H2O - H₂O (Dehydration) M_C8H17 [M-C₈H₁₇]⁺ (Tropylium Ion) m/z = 107 M->M_C8H17 - •C₈H₁₇ (Alpha Cleavage) M_C6H5 [M-C₆H₅]⁺ m/z = 143 M->M_C6H5 - •C₆H₅

References

Safety Operating Guide

Prudent Disposal of 9-Phenyl-1-nonanol in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of laboratory chemicals are critical for ensuring the safety of researchers and protecting the environment. For 9-Phenyl-1-nonanol, a long-chain phenyl-substituted alcohol, a cautious approach to disposal is warranted in the absence of complete hazard information. This document provides a step-by-step operational plan for its disposal, grounded in standard laboratory safety principles.

Summary of Known Physical and Chemical Properties

While a full toxicological profile is not available, some physical and chemical properties of this compound have been reported. These properties can help in assessing the potential risks and determining the appropriate disposal pathway.

PropertyValue
CAS Number 3208-26-2
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.36 g/mol
Appearance Not specified (likely a liquid or low-melting solid)
Solubility Expected to be slightly soluble in water, soluble in alcohols and ethers.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable for alcohols).

2. Waste Segregation and Collection:

  • Designate a specific, properly labeled waste container for this compound waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.

  • Collect all waste, including pure this compound, solutions containing it, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads), in this designated container.

3. Waste Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" (or as otherwise required by your institution).

  • The label must include the full chemical name: "this compound".

  • Indicate the approximate concentration and volume of the waste.

  • Note the date when waste was first added to the container (the "accumulation start date").

  • Include the name and contact information of the principal investigator or responsible researcher.

4. Waste Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.

  • The container must be kept closed at all times, except when adding waste.

  • Provide secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.

5. Requesting Waste Pickup:

  • Once the waste container is full or has reached the maximum allowed accumulation time set by your institution, submit a chemical waste pickup request to your EHS department.

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.

6. Decontamination of Empty Containers:

  • An "empty" container of this compound must be properly decontaminated before disposal in regular trash.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste in your designated this compound waste container.

  • After triple-rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation and Handling cluster_waste_gen Waste Generation and Collection cluster_label_store Labeling and Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a well-ventilated area A->B C Generate this compound Waste (unused chemical, contaminated items) B->C D Segregate Waste into a Designated Container C->D E Label Container Correctly: 'Hazardous Waste', Chemical Name, Date D->E F Store in a Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Container Full or Accumulation Time Limit Reached? G->H H->F No I Submit Waste Pickup Request to EHS Department H->I Yes J EHS Collects Waste for Proper Disposal I->J

Disposal workflow for this compound.

By adhering to this structured disposal plan and maintaining open communication with your institution's safety professionals, you can ensure the safe and compliant management of this compound waste, thereby fostering a secure and responsible research environment.

Essential Safety and Operational Guide for Handling 9-Phenyl-1-nonanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of 9-Phenyl-1-nonanol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye and Face Safety Glasses/GogglesMust comply with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Face ShieldRecommended when there is a risk of splashing.
Hand GlovesWear appropriate protective gloves to prevent skin exposure.[1]
Body Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1]
Laboratory CoatStandard practice for all laboratory work.
Respiratory Fume HoodUse only under a chemical fume hood.[1]
RespiratorIf inhalation risk is high, use a respirator with an appropriate cartridge.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound from reception to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace Under Fume Hood prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe prep_spill Assemble Spill Kit prep_workspace->prep_spill handle_transfer Carefully Transfer Chemical prep_spill->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use handle_store Store in a Tightly Closed Container handle_use->handle_store disp_waste Collect Waste in a Labeled Container handle_use->disp_waste disp_protocol Follow Institutional Disposal Protocols disp_waste->disp_protocol

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste material containing this compound must be collected in suitable, closed containers that are clearly labeled.[1]

  • Regulatory Compliance : Chemical waste must be disposed of in accordance with national and local regulations.[2] Do not mix with other waste.

  • Container Disposal : Handle uncleaned, empty containers in the same manner as the product itself.[2]

  • Environmental Precautions : Prevent the release of this compound into the environment.[1][2] Do not let the product enter drains.[2]

Emergency Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Eye Contact : Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1]

  • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1]

  • Ingestion : Clean your mouth with water and drink plenty of water afterward.

  • Inhalation : Move to fresh air. If you are not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

Always ensure that eyewash stations and safety showers are located close to the workstation.[1] In case of a spill, soak it up with an inert absorbent material and place it in a suitable, closed container for disposal.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Phenyl-1-nonanol
Reactant of Route 2
Reactant of Route 2
9-Phenyl-1-nonanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.